Aplaviroc Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Properties
IUPAC Name |
4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3O6.ClH/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40;/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40);1H/t28-,29-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNBMSGFNQRUEH-PQQSRXGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)[C@H](NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047316 | |
| Record name | Aplaviroc hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461023-63-2 | |
| Record name | Aplaviroc hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APLAVIROC HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04D148Z3VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Aplaviroc Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aplaviroc (formerly known as AK602, ONO-4128, and GW-873140) is a potent and selective, non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5). Developed initially by Ono Pharmaceutical and later in collaboration with GlaxoSmithKline, it was investigated as an anti-retroviral agent for the treatment of HIV-1 infection. Aplaviroc belongs to the spiro-diketopiperazine class of compounds and functions as an HIV entry inhibitor by preventing the interaction of the viral glycoprotein gp120 with the host cell's CCR5 co-receptor. Despite demonstrating potent in vitro antiviral activity, the clinical development of Aplaviroc was halted in 2005 due to concerns of severe hepatotoxicity observed in Phase IIb clinical trials.[1] This guide provides a comprehensive overview of the discovery, mechanism of action, and detailed synthetic pathways of Aplaviroc hydrochloride, intended for a technical audience in the field of drug development.
Discovery and Mechanism of Action
Identification of a Novel CCR5 Antagonist
The discovery of Aplaviroc originated from a lead optimization program focused on developing small-molecule inhibitors of the CCR5 co-receptor, a critical component for the entry of R5-tropic HIV-1 into host cells. The core structure of Aplaviroc is a spirodiketopiperazine scaffold, which was designed to mimic a type-1 β-turn present in G-protein coupled receptors. This strategic design aimed to create a molecule with high affinity and selectivity for the CCR5 receptor.
Mechanism of Action: Allosteric Inhibition of HIV-1 Entry
Aplaviroc functions as a non-competitive allosteric antagonist of the CCR5 receptor. Unlike competitive antagonists that directly block the ligand-binding site, Aplaviroc binds to a distinct site on the CCR5 receptor. This binding induces a conformational change in the receptor, which in turn prevents the interaction between the viral envelope glycoprotein gp120 and CCR5. By blocking this crucial step in the viral entry cascade, Aplaviroc effectively inhibits the fusion of the viral and host cell membranes, thus preventing infection by R5-tropic HIV-1 strains.
The following diagram illustrates the mechanism of action of Aplaviroc in inhibiting HIV-1 entry.
Synthesis of this compound
The synthesis of this compound is a multi-step process centered around a key Ugi multicomponent reaction to construct the spirodiketopiperazine core. The following sections provide a detailed overview of the synthetic route.
Overall Synthetic Strategy
The synthesis can be broadly divided into three main stages:
-
Formation of the Spirodiketopiperazine Core: This is achieved through a pivotal Ugi four-component reaction (Ugi-4CR) followed by deprotection and cyclization.
-
Introduction of the Side Chain: A reductive amination step is employed to attach the phenoxybenzoic acid moiety.
-
Salt Formation: The final step involves the formation of the hydrochloride salt to improve the compound's solubility and stability.
The workflow for the synthesis of this compound is depicted below.
Detailed Experimental Protocol for Synthesis
The following protocol is a detailed description of the synthetic steps involved in the preparation of this compound.
Step 1: Ugi Four-Component Reaction
The initial step involves the condensation of a piperidone derivative, butylamine, an N-Boc-protected amino acid, and an isocyanide to form the linear Ugi product.
-
Reactants:
-
Piperidone derivative
-
Butylamine
-
(R)-2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetic acid
-
Isocyanide
-
-
Procedure:
-
A solution of the piperidone derivative and butylamine in a suitable solvent (e.g., methanol) is stirred to form the corresponding imine.
-
The N-Boc-amino acid and the isocyanide are then added to the reaction mixture.
-
The reaction is typically stirred at room temperature for 24-48 hours.
-
Upon completion, the solvent is removed under reduced pressure, and the crude Ugi product is carried forward to the next step without further purification.
-
Step 2: Deprotection and Cyclization to form the Spirodiketopiperazine Core
The Ugi product undergoes N-deprotection followed by acid-mediated cyclization to yield the spirodiketopiperazine scaffold.
-
Procedure:
-
The crude Ugi product is dissolved in a solution of hydrochloric acid in a suitable solvent (e.g., 1,4-dioxane or ethyl acetate) to remove the Boc protecting group.
-
The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
The solvent is evaporated, and the residue is heated in a suitable solvent such as acetic acid to facilitate the intramolecular cyclization, forming the spirodiketopiperazine ring system.
-
The product is then purified, typically by column chromatography.
-
Step 3: Reductive Amination
The spirodiketopiperazine core is then coupled with a phenoxybenzaldehyde derivative via reductive amination.
-
Procedure:
-
The spirodiketopiperazine intermediate is dissolved in a suitable solvent (e.g., dichloromethane or dichloroethane) along with the phenoxybenzaldehyde derivative.
-
A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise to the mixture.
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product (Aplaviroc free base) is purified by column chromatography.
-
Step 4: Hydrochloride Salt Formation
The final step is the conversion of the Aplaviroc free base to its hydrochloride salt.
-
Procedure:
-
Aplaviroc free base is dissolved in a suitable solvent (e.g., ethyl acetate or diethyl ether).
-
A solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) is added dropwise with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Biological Evaluation
The biological activity of this compound was assessed through a series of in vitro assays to determine its potency and mechanism of action.
CCR5 Binding Assay
A radioligand binding assay was employed to determine the affinity of Aplaviroc for the CCR5 receptor.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from a cell line engineered to overexpress the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Binding Reaction: The cell membranes were incubated with a specific radiolabeled CCR5 ligand (e.g., [125I]MIP-1α or [3H]Maraviroc) in the presence of varying concentrations of Aplaviroc.
-
Separation and Detection: The bound and free radioligand were separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, was quantified using a scintillation counter.
-
Data Analysis: The data were analyzed to determine the concentration of Aplaviroc that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.
-
Antiviral Activity Assay (HIV-1 p24 Antigen Assay)
The antiviral efficacy of Aplaviroc was determined by measuring the inhibition of HIV-1 replication in susceptible cell lines using a p24 antigen capture ELISA.
-
Methodology:
-
Cell Culture and Infection: A suitable human T-cell line (e.g., PM1 cells) or a reporter cell line (e.g., MAGI-CCR5 cells) was infected with a laboratory-adapted or clinical isolate of R5-tropic HIV-1 in the presence of serial dilutions of Aplaviroc.
-
Incubation: The infected cells were incubated for a period of 3 to 7 days to allow for viral replication.
-
p24 Antigen Quantification: The concentration of the HIV-1 p24 core antigen in the cell culture supernatant was quantified using a commercially available p24 ELISA kit.
-
Data Analysis: The percentage of inhibition of viral replication was calculated for each concentration of Aplaviroc, and the 50% effective concentration (EC50) was determined.
-
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activity of this compound.
Table 1: In Vitro Antiviral Activity of Aplaviroc
| HIV-1 Strain | Cell Line | Assay Type | EC50 (nM) |
| Ba-L (R5) | PM1 | p24 Antigen | 0.6 |
| JR-FL (R5) | MAGI-CCR5 | Luciferase | 0.3 |
| Clinical Isolates (R5) | PBMCs | p24 Antigen | 0.1 - 10 |
Table 2: CCR5 Binding Affinity of Aplaviroc
| Radioligand | Cell Membrane | Ki (nM) |
| [125I]MIP-1α | CHO-CCR5 | 2.9 |
| [3H]Maraviroc | HEK293-CCR5 | 1.5 |
Conclusion
This compound is a potent and selective CCR5 antagonist that demonstrated significant promise as an anti-HIV-1 agent. Its discovery was a result of a rational drug design approach targeting the CCR5 co-receptor. The synthesis of Aplaviroc is efficiently achieved through a convergent route featuring a key Ugi multicomponent reaction. While its clinical development was ultimately terminated due to safety concerns, the story of Aplaviroc provides valuable insights into the discovery and development of HIV entry inhibitors and serves as an important case study for medicinal chemists and drug development professionals. The detailed synthetic and biological evaluation methodologies presented in this guide offer a comprehensive technical resource for researchers in the field.
References
chemical structure and properties of Aplaviroc Hydrochloride
An In-depth Technical Guide on Aplaviroc Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known by code names such as AK-602, GSK-873140, and GW-873140) is a potent, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] Developed by GlaxoSmithKline, it belongs to the spiro-diketopiperazine class of compounds and was investigated for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection.[2][3] Aplaviroc functions as an entry inhibitor, preventing the virus from entering host cells.[4] Its development, however, was terminated in October 2005 due to concerns about severe liver toxicity observed in clinical trials.[2][5] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and clinical development history.
Chemical Structure and Physicochemical Properties
Aplaviroc is a noncompetitive allosteric antagonist of the CCR5 receptor.[4][6] The hydrochloride salt form generally offers improved water solubility and stability compared to the free base.[7]
| Identifier | Value | Reference |
| IUPAC Name | 4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride | [8][9] |
| CAS Number | 461023-63-2 | [1][2][3][8][10] |
| Synonyms | AK602 hydrochloride; GSK-873140 hydrochloride; GW-873140 hydrochloride; ONO-4128 | [1][3][10] |
| Molecular Formula | C₃₃H₄₄ClN₃O₆ | [1][8][11] |
| Molecular Weight | 614.17 g/mol | [1][3][9][10][11] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: ≥ 200 mg/mLWater: < 0.1 mg/mL | [10][11] |
| pKa (of free base) | Strongest Acidic: 4.3Strongest Basic: 7.94 | [6] |
Mechanism of Action
Aplaviroc is an HIV-1 entry inhibitor that targets a host protein rather than a viral enzyme.[4][6] The entry of R5-tropic HIV-1 into a host CD4+ cell is a multi-step process. It begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the T-cell surface. This initial binding induces a conformational change in gp120, exposing a binding site for a coreceptor, which for R5-tropic strains is CCR5.[12][13] The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and entry of the viral capsid into the cell.[13]
Aplaviroc acts as a noncompetitive, allosteric antagonist that binds with high affinity to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor.[4][6][14] This binding event locks the receptor in a conformation that is not recognized by the gp120-CD4 complex, thereby blocking the interaction required for membrane fusion and viral entry.[3] Specifically, Aplaviroc is thought to bind to the second extracellular loop (ECL2) of CCR5 and its vicinity.[1][13]
Pharmacological Properties
Aplaviroc demonstrated potent in vitro activity against wild-type and multidrug-resistant R5-tropic HIV-1 strains at subnanomolar concentrations.[1][10] Its high potency is a result of its high-affinity binding to the CCR5 receptor.[1]
| Parameter | Value | HIV-1 Strain(s) / Condition | Reference |
| IC₅₀ | 0.1 - 0.4 nM | Wild-type R5 strains (HIV-1Ba-L, HIV-1JRFL, HIV-1MOKW) | [1][10][15] |
| IC₅₀ | 0.4 - 0.6 nM | Multidrug-resistant R5 variants (HIV-1MM, HIV-1JSL) | [1][10][15] |
| IC₅₀ | 2.7 nM | Inhibition of rgp120/sCD4 binding to CCR5 | [1][10] |
| Kd | 2.9 ± 1.0 nM | Binding affinity to CCR5 receptor | [1][10] |
Experimental Protocols
While specific, detailed protocols from the original drug development are proprietary, the following sections describe generalized methodologies for key experiments used to characterize CCR5 antagonists like Aplaviroc.
Protocol: In Vitro Anti-HIV-1 Activity Assay
This experiment is designed to determine the concentration of Aplaviroc required to inhibit HIV-1 replication in susceptible cells by 50% (IC₅₀).
-
Cell Culture : Culture a susceptible human T-cell line (e.g., PM1) or peripheral blood mononuclear cells (PBMCs) that express both CD4 and CCR5.
-
Compound Preparation : Prepare serial dilutions of this compound in culture medium.
-
Infection : Pre-incubate the cells with the various concentrations of Aplaviroc for 1-2 hours. Subsequently, infect the cells with a known amount of an R5-tropic HIV-1 strain.
-
Incubation : Culture the infected cells for 3-7 days to allow for viral replication.
-
Quantification of Viral Replication : At the end of the incubation period, collect the cell culture supernatant. Measure the amount of viral replication, typically by quantifying the p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : Plot the percentage of viral inhibition against the logarithm of the Aplaviroc concentration. Use a nonlinear regression model (e.g., a four-parameter logistic curve) to calculate the IC₅₀ value.
Protocol: CCR5 Receptor Binding Assay
This experiment determines the binding affinity (Kd) of Aplaviroc to the CCR5 receptor using a competition binding format.
-
Membrane Preparation : Prepare cell membranes from a cell line that overexpresses the human CCR5 receptor.
-
Radioligand : Use a known CCR5 ligand that is radiolabeled (e.g., ³H-MIP-1α) as the tracer.
-
Competition Reaction : In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Aplaviroc (the competitor).
-
Incubation & Washing : Allow the binding to reach equilibrium. Then, rapidly filter the mixture through a filter mat to separate the bound radioligand from the unbound. Wash the filter to remove non-specific binding.
-
Scintillation Counting : Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis : Plot the percentage of specific binding of the radioligand against the logarithm of the Aplaviroc concentration. The concentration of Aplaviroc that displaces 50% of the radioligand is the IC₅₀. The Kd can then be calculated using the Cheng-Prusoff equation.
Clinical Development and Discontinuation
Aplaviroc progressed to Phase IIb clinical trials before its development was halted.[5][16] The primary reason for discontinuation was the observation of severe, idiosyncratic hepatotoxicity in a small number of patients.[2][17][18] The mechanism for this liver toxicity is unknown but was thought to be intrinsic to the molecule itself rather than its mechanism of action as a CCR5 antagonist.[17][18]
Two key studies in treatment-naïve patients were terminated:
-
EPIC (CCR100136) : This study evaluated Aplaviroc in combination with lopinavir/ritonavir.[16][19]
-
ASCENT (CCR102881) : This study assessed Aplaviroc in combination with zidovudine-lamivudine (Combivir).[17][19][20]
In these trials, a higher-than-expected rate of grade 2 or higher elevations in liver enzymes (alanine aminotransferase) and total bilirubin was observed in patients receiving Aplaviroc compared to control groups.[17][18] Two patients developed severe hepatotoxicity, including one case of severe hepatic cytolysis.[5][18][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aplaviroc - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Aplaviroc | C33H43N3O6 | CID 3001322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C33H44ClN3O6 | CID 6918686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 10. glpbio.com [glpbio.com]
- 11. Aplaviroc (hydrochloride) - Immunomart [immunomart.org]
- 12. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 15. Aplaviroc | HIV Protease | CCR | TargetMol [targetmol.com]
- 16. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
Aplaviroc Hydrochloride binding site on CCR5 receptor
An In-depth Technical Guide to the Aplaviroc Hydrochloride Binding Site on the CCR5 Receptor
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by regulating the trafficking of T-cells and macrophages.[1][2] Its significance in drug development was magnified when it was identified as the primary co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a critical target for antiretroviral therapy.[1][3] Aplaviroc (also known as GW873140 or AK602) is a potent, noncompetitive allosteric antagonist of the CCR5 receptor.[4][5] Developed as an HIV-1 entry inhibitor, its clinical trials were ultimately discontinued due to concerns of hepatotoxicity.[6][7] Despite its withdrawal, the extensive research on Aplaviroc provides valuable insights into the molecular interactions governing small-molecule inhibition of CCR5.
This technical guide provides a comprehensive overview of the this compound binding site on the CCR5 receptor, detailing the specific molecular interactions, quantitative binding data, experimental methodologies used for its characterization, and its impact on receptor signaling.
The Aplaviroc Binding Site: A Transmembrane Allosteric Pocket
Aplaviroc functions as an allosteric inhibitor, binding to a site on the CCR5 receptor that is distinct from the binding site of its natural chemokine ligands or the HIV-1 envelope glycoprotein gp120.[8] This binding induces a conformational change in the receptor that prevents gp120 from engaging with it, thereby blocking viral entry.[5][9]
Molecular modeling and extensive site-directed mutagenesis studies have revealed that Aplaviroc lodges within a hydrophobic cavity formed by several of the receptor's transmembrane (TM) helices.[8][9] This binding pocket is a common target for several small-molecule CCR5 inhibitors.
Key Interacting Residues: Mutagenesis studies have identified several key amino acid residues within the transmembrane domains that are critical for the binding and activity of Aplaviroc and other related inhibitors. These include:
-
Trp86 (TM2), Tyr108 (TM3), Phe109 (TM3), Phe112 (TM3), Ile198 (TM5), Trp248 (TM6), Tyr251 (TM6), and Glu283 (TM7) .[9]
Specifically for Aplaviroc, the F109A mutation was shown to have the most significant impact on its inhibitory activity in cell-fusion assays.[10] The structure of Aplaviroc features both hydrophobic and hydrophilic moieties. Its carboxyl and hydroxymethyl groups are thought to interact with hydrophilic regions of the CCR5 pocket, while the rest of the molecule engages in extensive hydrophobic interactions.[9]
Quantitative Analysis of Aplaviroc-CCR5 Interaction
The interaction between Aplaviroc and the CCR5 receptor has been quantified through various in vitro and clinical assays. Aplaviroc demonstrates high-affinity binding and potent antiviral activity in the subnanomolar range.[6][11]
| Parameter | Value | Assay/Context | Reference |
| Antiviral Activity (IC₅₀) | 0.2 - 0.6 nM | Against various R5-HIV-1 isolates in vitro | [3] |
| Binding Affinity (Kd) | Sub-nanomolar | General binding analyses | [12] |
| Dissociation Half-Life (t₁/₂) | 24 ± 3.6 hours (at 22°C) | Radioligand binding assay | [12] |
| Receptor Occupancy (RO) | >98% | In vivo (human subjects, 2-3 hours post-dose) | [11] |
| Time to 50% RO | >100 hours | In vivo (human subjects, during washout period) | [11] |
Experimental Protocols for Binding Site Characterization
The elucidation of the Aplaviroc binding site has relied on a combination of molecular biology, biochemistry, and cellular assays. Below are summarized protocols for key experimental approaches.
Site-Directed Mutagenesis and Functional Analysis
This technique is fundamental to identifying critical amino acid residues for drug binding.
-
Mutagenesis: Point mutations are introduced into the CCR5 coding sequence cloned into an expression vector (e.g., pcDNA3.1) using a commercial kit like the QuikChange Site-Directed Mutagenesis Kit. Each target residue (e.g., Phe109) is typically substituted with an alanine (Alanine Scanning).[8]
-
Sequence Verification: All generated constructs are confirmed by DNA sequencing to ensure the desired mutation is present without other unintended changes.[8]
-
Transfection: Host cells that do not endogenously express CCR5 (e.g., HEK 293T) are transiently transfected with plasmids encoding either wild-type or mutant CCR5 using methods like calcium phosphate coprecipitation.[8]
-
Expression Analysis: Cell-surface expression levels of the mutant receptors are quantified via flow cytometry using a phycoerythrin-conjugated anti-CCR5 monoclonal antibody (e.g., 2D7) that binds to an epitope unaffected by the mutations or Aplaviroc. This step ensures that any observed loss of drug activity is due to impaired binding and not poor receptor expression.[8]
-
Functional Assay: The transfected cells are used in a relevant functional assay, such as an HIV-1 Env-mediated cell-cell fusion assay or a viral infectivity assay with pseudotyped viruses, in the presence of varying concentrations of Aplaviroc. A significant increase in the IC₅₀ for a mutant receptor compared to the wild-type indicates the importance of that residue for drug interaction.[10]
Radioligand Displacement Binding Assays
These assays quantify the affinity of a compound by measuring its ability to displace a known radiolabeled ligand.
-
Membrane Preparation: HEK 293T cells expressing the CCR5 receptor are harvested, and cell membranes are prepared through homogenization and centrifugation. Protein concentration is quantified.[8]
-
Binding Reaction: Membrane aliquots (containing ~2.5 µg of protein) are incubated in an assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA) with a fixed concentration of a radiolabeled CCR5 ligand (e.g., 0.1 nM [¹²⁵I]CCL3).[8]
-
Competition: The incubation is performed with a range of concentrations of unlabeled Aplaviroc. Nonspecific binding is determined in the presence of a saturating concentration of an unlabeled CCR5 antagonist.[8]
-
Separation and Counting: The reaction is stopped, and bound and free radioligand are separated (e.g., by filtration or centrifugation). The radioactivity of the bound fraction is measured using a scintillation counter.[8]
-
Data Analysis: The data are used to calculate the concentration of Aplaviroc that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the inhibitory constant (Kᵢ) can be derived.
Flow Cytometry-Based Receptor Occupancy (RO) Assay
This assay was specifically developed to measure the extent and duration of Aplaviroc binding to CCR5 on cells in vitro and in clinical samples.[11]
-
Principle: The assay leverages the finding that Aplaviroc binding completely blocks the epitope for the anti-CCR5 monoclonal antibody (mAb) 45531 but does not affect the binding of mAb 2D7.[11][13]
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) from subjects or cultured cells are prepared.
-
Staining: Cells are stained with a fluorescently-labeled anti-CCR5 mAb 45531. A parallel sample may be stained with mAb 2D7 to confirm CCR5 expression.
-
Flow Cytometry: The samples are analyzed on a flow cytometer to measure the mean fluorescence intensity (MFI) of the stained cell population.
-
RO Calculation: The percentage of receptor occupancy is calculated by comparing the MFI of mAb 45531 binding in the presence of Aplaviroc (from treated subjects or in vitro incubation) to the MFI in its absence (baseline or untreated control).
Mechanism of Action and Impact on CCR5 Signaling
As a GPCR, CCR5 transduces extracellular signals by coupling to intracellular heterotrimeric G proteins upon binding its native chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β).[1][14] This initiates a cascade of downstream events.
Normal CCR5 Signaling:
-
Ligand Binding: A chemokine binds to the extracellular domain of CCR5.
-
Conformational Change: The receptor undergoes a conformational change.
-
G-Protein Activation: The intracellular domain of CCR5 activates its associated G protein (Gαi), causing the exchange of GDP for GTP.
-
Downstream Effectors: The activated G protein subunits (Gα and Gβγ) modulate downstream effectors, leading to:
Inhibition by Aplaviroc: Aplaviroc acts by locking the CCR5 receptor in a conformation that is unable to bind gp120.[9] While it is a functional antagonist that fully prevents chemokine-induced calcium mobilization, it can paradoxically permit or even enhance the binding of some chemokines (like CCL5/RANTES) to G protein-uncoupled receptor conformations.[8][12] This highlights the complexity of its allosteric modulation. By preventing the initial conformational change required for both gp120 interaction and G-protein coupling, Aplaviroc effectively blocks both HIV-1 entry and the primary signal transduction pathways.
Conclusion
This compound binds to a well-defined allosteric pocket within the transmembrane domain of the CCR5 receptor, engaging key hydrophobic and polar residues to stabilize a receptor conformation incompetent for HIV-1 gp120 binding. Quantitative studies confirm its high-affinity interaction and prolonged receptor occupancy in vivo, underscoring its potent mechanism of action. The experimental protocols developed to characterize this interaction, from mutagenesis to receptor occupancy assays, have created a robust framework for evaluating other small-molecule GPCR inhibitors. Although Aplaviroc's development was halted due to safety concerns, the detailed understanding of its binding site continues to inform the rational design of new and safer CCR5 antagonists and other allosteric modulators for a variety of therapeutic targets.
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aplaviroc - Wikipedia [en.wikipedia.org]
- 8. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 13. researchgate.net [researchgate.net]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. genspark.ai [genspark.ai]
An In-depth Technical Guide to the Cellular Pathways Affected by Aplaviroc Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aplaviroc Hydrochloride (formerly known as AK602, GW-873140, and ONO-4128) is a potent, small-molecule, noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] As a CCR5 entry inhibitor, it was developed for the treatment of HIV-1 infection.[2] Aplaviroc effectively blocks the entry of R5-tropic HIV-1 strains into host cells by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[3] This binding induces a conformational change in the extracellular loops of the receptor, thereby preventing the interaction between the viral envelope glycoprotein gp120 and CCR5, a critical step for viral fusion and entry.[4] While its clinical development was halted due to concerns of hepatotoxicity, the study of Aplaviroc has provided significant insights into the allosteric modulation of CCR5 and its downstream signaling pathways.[2][5] This guide provides a comprehensive overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams.
Mechanism of Action: Allosteric Antagonism of CCR5
Aplaviroc is a spiro-diketo-piperazine derivative that acts as a noncompetitive allosteric antagonist of the CCR5 receptor.[4][6] Unlike competitive antagonists that bind to the same site as the natural ligand, Aplaviroc binds to a distinct site within the transmembrane domain of CCR5.[3] This allosteric binding modulates the receptor's conformation, thereby inhibiting the binding of HIV-1 gp120.[4]
Binding Affinity and Potency
Aplaviroc demonstrates high-affinity binding to the CCR5 receptor and potent antiviral activity against a wide range of R5-tropic HIV-1 isolates, including multidrug-resistant strains.[4]
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 2.9 ± 1.0 nM | Dissociation constant for Aplaviroc binding to CCR5. | |
| IC50 (Wild-Type R5 HIV-1) | 0.1 - 0.4 nM | Concentration for 50% inhibition of HIV-1 strains Ba-L, JRFL, and MOKW. | |
| IC50 (Multidrug-Resistant HIV-1) | 0.4 - 0.6 nM | Concentration for 50% inhibition of HIV-1 strains MM and JSL. | |
| IC50 (rgp120/sCD4 Binding) | 2.7 nM | Concentration for 50% inhibition of recombinant gp120/soluble CD4 binding to CCR5. |
Core Cellular Pathway Affected: Inhibition of HIV-1 Entry
The primary and most well-characterized cellular pathway affected by Aplaviroc is the prevention of R5-tropic HIV-1 entry into host cells, primarily CD4+ T lymphocytes and macrophages.
Modulation of CCR5-Mediated Downstream Signaling
Beyond its role as a viral co-receptor, CCR5 is a G protein-coupled receptor (GPCR) that mediates cellular responses to its endogenous chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[4] Aplaviroc, as an allosteric modulator, exhibits a nuanced effect on these natural signaling pathways.
G Protein-Coupled Signaling and Calcium Mobilization
CCR5 activation by its chemokine ligands typically leads to the activation of intracellular G proteins, resulting in a cascade of downstream events, including the mobilization of intracellular calcium ([Ca2+]i).[7] A key finding is that while Aplaviroc may permit the binding of some chemokines like CCL5 to CCR5, it effectively prevents the subsequent G protein-mediated signaling, as evidenced by the complete blockage of chemokine-induced calcium mobilization.[6] This suggests that Aplaviroc stabilizes a receptor conformation that is incapable of productive G protein coupling.
Biased Signaling and β-Arrestin Recruitment
The differential effect of Aplaviroc on ligand binding versus downstream signaling is an example of "biased agonism/antagonism." While direct studies on Aplaviroc's impact on β-arrestin recruitment are limited, the modulation of GPCR conformation by allosteric ligands can lead to biased signaling, where a receptor preferentially activates one signaling pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-dependent).[8] Further research is warranted to fully elucidate the bias profile of Aplaviroc.
Potential Impact on Other Signaling Pathways
CCR5 signaling has been linked to other major cellular pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways.[9] Given Aplaviroc's profound impact on the initial steps of CCR5 signaling, it is plausible that it would consequently inhibit the activation of these downstream cascades that are dependent on G protein activation. However, direct experimental evidence specifically for Aplaviroc's effects on these pathways is not extensively documented in the available literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the effects of Aplaviroc.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of Aplaviroc to the CCR5 receptor.
-
Cell/Membrane Preparation: Membranes are prepared from cells engineered to express high levels of CCR5 (e.g., HEK 293T or CHO cells).[6]
-
Radioligand: A radiolabeled CCR5 ligand, such as [³H]maraviroc or [¹²⁵I]MIP-1α, is used.[6]
-
Assay Buffer: Typically contains 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, and 0.5% BSA, at pH 7.4.[6]
-
Procedure:
-
Incubate cell membranes with varying concentrations of unlabeled Aplaviroc and a fixed concentration of the radioligand.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[6]
-
Separate bound from unbound radioligand by rapid filtration through glass fiber filters.[10]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of Aplaviroc that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
HIV-1 Envelope-Mediated Cell Fusion Assay
This assay measures the ability of Aplaviroc to inhibit the fusion of HIV-1 envelope-expressing cells with CCR5-expressing target cells.
-
Effector Cells: A cell line (e.g., CHO or 293T) engineered to express the HIV-1 envelope glycoprotein (gp120/gp41) and a reporter gene like Tat.
-
Target Cells: A cell line (e.g., HeLa or TZM-bl) expressing CD4 and CCR5, and containing a reporter gene (e.g., LacZ or luciferase) under the control of the HIV-1 LTR promoter.[11]
-
Procedure:
-
Plate target cells in a multi-well plate.
-
Pre-incubate the target cells with varying concentrations of Aplaviroc.
-
Add the effector cells to the target cells.
-
Co-culture the cells for a defined period (e.g., 6-8 hours) to allow for cell fusion.[11]
-
Lyse the cells and measure the reporter gene activity (e.g., β-galactosidase or luciferase activity).
-
-
Data Analysis: The concentration of Aplaviroc that results in a 50% reduction in reporter gene activity (IC50) is calculated.
CCR5 Receptor Occupancy (RO) Assay by Flow Cytometry
This assay quantifies the percentage of CCR5 receptors on the surface of cells that are bound by Aplaviroc.[4]
-
Cells: Peripheral blood mononuclear cells (PBMCs) from treated subjects or cell lines incubated with Aplaviroc.[4]
-
Reagents:
-
A fluorescently labeled monoclonal antibody that binds to a CCR5 epitope that is blocked by Aplaviroc (e.g., mAb 45531).[4]
-
A fluorescently labeled monoclonal antibody that binds to a CCR5 epitope that is not blocked by Aplaviroc (to measure total CCR5).
-
Antibodies to identify the cell population of interest (e.g., anti-CD4 for T helper cells).
-
-
Procedure:
-
Incubate cells with and without Aplaviroc.
-
Stain the cells with the panel of fluorescently labeled antibodies.
-
Wash the cells to remove unbound antibodies.
-
Acquire data on a flow cytometer.
-
-
Data Analysis: The percentage of receptor occupancy is calculated by comparing the mean fluorescence intensity of the Aplaviroc-blocked antibody in the presence and absence of the drug.[4]
Resistance Mechanisms
Resistance to Aplaviroc can emerge through several mechanisms, primarily involving changes in the HIV-1 envelope glycoprotein.
-
Tropism Switch: The virus may switch its co-receptor usage from CCR5 to CXCR4, rendering CCR5 antagonists ineffective.
-
Utilization of Drug-Bound CCR5: Resistant viral strains can evolve the ability to bind to the Aplaviroc-CCR5 complex, effectively using the drug-bound receptor for entry. This often involves mutations in the V3 loop of gp120.
Clinical Development and Hepatotoxicity
Phase IIb clinical trials of Aplaviroc were prematurely terminated due to a higher than anticipated incidence of severe idiosyncratic hepatotoxicity.[12] The mechanism behind this liver toxicity is not fully understood but is thought to be intrinsic to the molecule rather than a class effect of CCR5 antagonists.[13]
Conclusion
This compound is a well-characterized allosteric antagonist of CCR5 that potently inhibits R5-tropic HIV-1 entry. Its study has been instrumental in understanding the molecular pharmacology of CCR5. Aplaviroc affects cellular pathways primarily by preventing the gp120-CCR5 interaction required for viral fusion. Furthermore, it demonstrates biased antagonism by uncoupling chemokine binding from G protein-mediated downstream signaling, such as calcium mobilization. While its clinical development was halted, the wealth of data generated from Aplaviroc research continues to inform the development of new CCR5-targeting therapeutics and our understanding of GPCR signaling.
References
- 1. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aplaviroc [medbox.iiab.me]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 6. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. JAK/STAT signaling pathway affects CCR5 expression in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. altasciences.com [altasciences.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Early-Stage Research of Aplaviroc as a CCR5 Inhibitor
Introduction
Aplaviroc (formerly known as AK602 or GW873140) is a small-molecule inhibitor that targets the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2] As a member of the spiro-diketo-piperazine class of compounds, Aplaviroc was a promising candidate in the development of a new class of antiretroviral drugs known as entry inhibitors.[2][3][4] These drugs act on a host cell component rather than a viral enzyme, offering a novel mechanism of action against HIV-1.[3] Early research demonstrated its potent in vitro activity at subnanomolar concentrations.[4][5][6] However, its clinical development was halted in Phase IIb trials due to concerns about severe idiosyncratic hepatotoxicity.[2][6][7][8][9] This guide provides a detailed overview of the early-stage research on Aplaviroc, focusing on its mechanism of action, quantitative in vitro and in vivo data, experimental protocols, and the clinical findings that led to the termination of its development.
Mechanism of Action: Allosteric Inhibition of CCR5
Aplaviroc functions as a noncompetitive, allosteric antagonist of the CCR5 receptor.[3] Instead of directly competing with the HIV-1 envelope glycoprotein gp120 for its binding site, Aplaviroc binds to a hydrophobic pocket within the transmembrane helices of the CCR5 protein.[10] This binding induces a conformational change in the receptor, which prevents the interaction between gp120 and CCR5, thereby blocking the fusion of the viral and cellular membranes and subsequent viral entry.[1][4][11] This mechanism is specific to R5-tropic HIV-1 strains, which rely on CCR5 as a co-receptor for entry into target cells like T-cells and macrophages.[1][12]
Quantitative In Vitro Activity and Binding Affinity
Numerous in vitro studies established Aplaviroc's high potency against a broad range of laboratory and primary R5-tropic HIV-1 isolates.[6] It demonstrated activity in the subnanomolar range, making it significantly more potent than other early CCR5 inhibitors like TAK-779 and SCH-C.[13]
Table 1: In Vitro Antiviral Activity of Aplaviroc
| HIV-1 Strain | Assay Type | Cell Type | Parameter | Value (nM) | Reference |
|---|---|---|---|---|---|
| R5-HIV-1 Isolates | Antiviral Activity | PBMCs | IC50 | 0.2 - 0.6 | [4] |
| HIV-1Ba-L | Antiviral Activity | PBMCs | IC50 | 0.1 - 0.4 | [13] |
| HIV-1JRFL | Antiviral Activity | PBMCs | IC50 | 0.1 - 0.4 | [13] |
| HIV-1MOKW | Antiviral Activity | PBMCs | IC50 | 0.1 - 0.4 | [13] |
| HIV-1Ba-L | Antiviral Activity | PHA-PBMCs | EC50 | 0.7 | [14] |
| HIV-1Ba-L | Antiviral Activity | PHA-PBMCs | EC90 | 16 | [14] |
| HIV-1MDR (MM & JSL) | Antiviral Activity | - | IC50 | 0.4 - 0.6 |[13] |
Table 2: Aplaviroc Binding Affinity for CCR5
| Ligand/Competitor | Assay Type | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| Aplaviroc | Radioligand Binding | Kd | 2.9 ± 1.0 | [13] |
| Aplaviroc | rgp120/sCD4 Binding Inhibition | IC50 | 2.7 | [13] |
| Maraviroc | Radioligand Binding | Kd | 0.18 ± 0.02 | [15] |
| Vicriviroc | Radioligand Binding | Kd | 0.40 ± 0.02 |[15] |
Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay
A common protocol for evaluating the antiviral potency of Aplaviroc involved the following steps:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and stimulated with phytohemagglutinin (PHA) for approximately 3 days to activate T-cells, making them susceptible to HIV-1 infection.[14]
-
Assay Setup: The stimulated PBMCs were plated in 96-well microculture plates.[14]
-
Compound Addition: Aplaviroc was serially diluted and added to the wells at various concentrations.[14]
-
Viral Infection: The cells were then infected with a standardized amount of an R5-tropic HIV-1 strain, such as HIV-1Ba-L.[14]
-
Incubation: The plates were incubated at 37°C in a 5% CO2 environment for several days to allow for viral replication.[4]
-
Quantification: After the incubation period, the level of viral replication was quantified by measuring the amount of HIV-1 p24 Gag protein in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[14]
-
Data Analysis: The percentage of inhibition of viral replication at each drug concentration was calculated relative to untreated control wells, and the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) was determined.[4]
CCR5 Receptor Occupancy (RO) Assay
A flow cytometry-based assay was developed to quantify the percentage of CCR5 receptors occupied by Aplaviroc. This method was based on the observation that Aplaviroc selectively inhibits the binding of a specific monoclonal antibody (45531) to CCR5.[5][16]
-
Sample Collection: Peripheral blood was collected from subjects dosed with Aplaviroc.
-
Antibody Staining: The whole blood samples were stained with the fluorescently-labeled monoclonal antibody 45531, which competes with Aplaviroc for binding to CCR5.
-
Flow Cytometry: The samples were analyzed on a flow cytometer to measure the fluorescence intensity on CD4+ T-cells.
-
RO Calculation: The percentage of receptor occupancy was determined by comparing the antibody binding in samples from Aplaviroc-treated subjects to that of untreated or pre-dose samples. A reduction in antibody binding indicated receptor occupancy by the drug.[5]
Early Clinical Development and Pharmacokinetics
Aplaviroc exhibited dose-proportional pharmacokinetics in healthy subjects within the 200 to 800 mg twice-daily dose range and had a short plasma half-life of approximately 3 hours.[6] Despite the short plasma half-life, the receptor occupancy was remarkably durable. The time to 50% CCR5 receptor occupancy averaged over 100 hours, which was substantially longer than its plasma pharmacokinetic half-life.[5][17] This prolonged receptor engagement was dose-dependent and associated with its antiviral activity.[5] However, high inter-subject variability in plasma exposure was also noted.[6][18]
Table 3: Early Clinical Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Population | Reference |
|---|---|---|---|
| Plasma Half-life (t1/2) | ~3 hours | Healthy Subjects | [5][6] |
| Time to 50% Receptor Occupancy | >100 hours | HIV+ and HIV- Subjects | [5][17] |
| Peak Receptor Occupancy | >98% | All Subjects (within 2-3h) | [5][17] |
| Antiviral Response (600 mg BID) | Mean 1.66 log10 decline in HIV-1 RNA | HIV+ Subjects (10 days monotherapy) |[6] |
Phase IIb Clinical Trials and Discontinuation
Aplaviroc's development progressed to two large Phase IIb, 96-week, dose-ranging studies in antiretroviral-naïve, HIV-infected adults: the ASCENT and EPIC trials.[6][19]
-
ASCENT Study: Compared Aplaviroc (600 mg or 800 mg twice daily) in combination with zidovudine-lamivudine (ZDV-3TC) against an efavirenz-based regimen.[6]
-
EPIC Study: Evaluated three different Aplaviroc dosing regimens (200 mg BID, 400 mg BID, 800 mg QD) in combination with lopinavir-ritonavir (LPV-RTV).[6][18]
Both studies were terminated prematurely in October 2005 after a median of 13-14 weeks of therapy due to a higher-than-anticipated incidence of severe, idiosyncratic hepatotoxicity.[2][6][8][20] Grade 2 or higher elevations in alanine aminotransferase (ALT) were observed in 6.0% of Aplaviroc recipients compared to 3.6% of control recipients.[6] Two patients receiving Aplaviroc developed severe hepatic cytolysis.[6][8] The mechanism for this liver toxicity remains unknown but was thought to be intrinsic to the molecule rather than a class effect of CCR5 antagonists.[6]
Table 4: Overview of Phase IIb Aplaviroc Studies
| Study Name | Patient Population | Aplaviroc Arms | Backbone Therapy | Key Finding | Reference |
|---|---|---|---|---|---|
| ASCENT | ARV-Naïve | 600 mg BID, 800 mg BID | ZDV-3TC | Terminated due to hepatotoxicity | [6][19] |
| EPIC | ARV-Naïve | 200 mg BID, 400 mg BID, 800 mg QD | LPV-RTV | Terminated due to hepatotoxicity; lower antiviral response vs control |[6][18][21] |
Resistance to Aplaviroc
Resistance to Aplaviroc was investigated in patients who experienced virologic failure. Studies showed that resistant HIV-1 strains could utilize the drug-bound conformation of the CCR5 receptor for entry.[16] This mechanism of resistance was linked to mutations in the V3 loop of the viral envelope protein gp120.[22] Interestingly, some patients were found to harbor Aplaviroc-resistant viral variants at baseline, before even starting treatment, which has implications for the clinical use of all CCR5 antagonists.[16] The resistant virus became highly dependent on the N-terminus of the drug-bound CCR5 for entry.[22]
Conclusion
Aplaviroc was a potent, first-generation CCR5 antagonist that showed significant promise in early-stage research. Its novel, host-targeted mechanism of action and strong in vitro antiviral activity highlighted the potential of CCR5 as a therapeutic target for HIV-1. However, the unforeseen and severe idiosyncratic hepatotoxicity observed in Phase IIb trials led to the cessation of its development. The journey of Aplaviroc provided invaluable lessons for the pharmaceutical industry regarding the development of CCR5 antagonists, contributing to the safety monitoring and ultimate success of later drugs in this class, such as Maraviroc. The extensive research conducted on Aplaviroc deepened the understanding of HIV-1 entry, receptor biology, and mechanisms of drug resistance, leaving a lasting impact on the field of antiretroviral therapy.
References
- 1. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aplaviroc - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. jwatch.org [jwatch.org]
- 9. Aplaviroc [medbox.iiab.me]
- 10. researchgate.net [researchgate.net]
- 11. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Role of HIV-1 Human Receptors (CCL5–CCR5 Axis) in neuroAIDS: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 16. Aplaviroc - Explore the Science & Experts | ideXlab [idexlab.com]
- 17. researchgate.net [researchgate.net]
- 18. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. research.regionh.dk [research.regionh.dk]
- 22. HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Aplaviroc Hydrochloride: A Technical Guide for Studying HIV-1 Entry Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplaviroc (formerly GSK-873140 or AK602) is a small-molecule inhibitor belonging to the spirodiketopiperazine class of compounds.[1] It was developed for the treatment of HIV-1 infection and functions as a noncompetitive, allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[2] CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a key target for antiretroviral therapy.[3][4] Aplaviroc demonstrated potent anti-HIV-1 activity in early clinical studies.[5] However, its development was halted in 2005 due to concerns about idiosyncratic hepatotoxicity.[1][6] Despite its discontinuation for clinical use, Aplaviroc remains a valuable and potent tool in a research context for elucidating the molecular mechanisms of HIV-1 entry, understanding the function of CCR5, and studying the development of viral resistance to entry inhibitors.
Mechanism of Action: Allosteric Inhibition of CCR5
The entry of HIV-1 into a target T-cell or macrophage is a sequential process.[4] First, the viral surface glycoprotein gp120 binds to the primary receptor, CD4, on the host cell surface.[7] This initial binding triggers conformational changes in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[4][7] The subsequent interaction between gp120 and CCR5 initiates further conformational changes in the transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and ultimately, the fusion of the viral and cellular membranes.[4][8]
Aplaviroc disrupts this process by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[9] This binding is allosteric, meaning it occurs at a site distinct from the natural ligand (chemokine) or gp120 binding sites on the extracellular domains of CCR5.[2][10] The binding of Aplaviroc induces a conformational change in the CCR5 receptor, particularly altering the positioning of the extracellular loops (ECLs).[9][10] This altered conformation prevents the gp120-CD4 complex from effectively engaging with CCR5, thereby blocking the crucial co-receptor binding step and inhibiting viral entry into the cell.[3][11]
Data Presentation
Aplaviroc exhibits potent activity against R5-tropic HIV-1 strains, with inhibitory concentrations in the subnanomolar range. Its binding affinity and clinical efficacy have been quantified in numerous studies.
Table 1: In Vitro Anti-HIV-1 Activity of Aplaviroc
| HIV-1 Strain | Assay Type | IC50 (nM) | Reference |
| HIV-1Ba-L | P4-CCR5 cells | 0.1 - 0.4 | [12] |
| HIV-1JRFL | P4-CCR5 cells | 0.1 - 0.4 | [12] |
| HIV-1MOKW | P4-CCR5 cells | 0.1 - 0.4 | [12] |
| HIV-1MM (MDR) | MAGI-CCR5 cells | 0.4 | [12] |
| HIV-1JSL (MDR) | MAGI-CCR5 cells | 0.6 | [12] |
| Panel of R5 Primary Isolates | - | 0.2 - 0.6 | [11] |
MDR: Multi-drug resistant
Table 2: CCR5 Binding Affinity of Aplaviroc and Other Antagonists
| Compound | Kd (nM) | Reference |
| Aplaviroc | 2.9 ± 1.0 | [12] |
| Maraviroc | 0.18 ± 0.02 | [13] |
| Vicriviroc | 0.40 ± 0.02 | [13] |
| TAK-779 | 32.2 ± 9.6 | [12] |
| SCH-C | 16.0 ± 1.5 | [12] |
Kd: Dissociation constant, a measure of binding affinity (lower value indicates higher affinity).
Table 3: Clinical Efficacy and Safety Data from the EPIC Study (Phase IIb)
| Parameter | Aplaviroc 200mg bid | Aplaviroc 400mg bid | Aplaviroc 800mg qd | 3TC/ZDV (Control) | Reference |
| HIV-1 RNA <400 copies/mL at Week 12 | 50% | 48% | 54% | 75% | [14] |
| Grade ≥2 ALT Elevation | 6.0% (17/281, combined APL arms) | 3.6% (2/55) | [6][15] | ||
| Grade ≥2 Total Bilirubin Elevation | 10.3% (29/281, combined APL arms) | 7.3% (4/55) | [6][15] |
Data from antiretroviral-naïve patients. All arms were in combination with lopinavir/ritonavir.[14] The study was terminated prematurely due to hepatotoxicity.[6][15]
Experimental Protocols
Aplaviroc is utilized in various assays to probe the HIV-1 entry process. Below are detailed methodologies for key experiments.
HIV-1 Env-Pseudotyped Virus Entry Assay
This assay quantifies the ability of Aplaviroc to inhibit viral entry mediated by the HIV-1 envelope (Env) glycoprotein. It uses replication-defective viral particles, making it safer to handle than live HIV-1.
Methodology:
-
Pseudovirus Production:
-
Co-transfect 293T/17 cells with two plasmids:
-
An Env-expressing plasmid encoding the gp160 of a specific HIV-1 strain.
-
An Env-deficient HIV-1 backbone plasmid that contains a reporter gene, such as firefly luciferase (e.g., pSG3ΔEnv).[16]
-
-
Use a transfection reagent like FuGENE. Allow transfection complexes to form for 30 minutes at room temperature.[16]
-
Add the complexes to a T-75 flask of 50% confluent 293T/17 cells.[16]
-
Incubate for 48-72 hours. Harvest the virus-containing supernatant.[16]
-
Filter the supernatant through a 0.45-micron filter and store at -80°C.[16]
-
-
Infectivity and Inhibition Assay:
-
Seed target cells (e.g., TZM-bl or U87.CD4.CCR5 cells) in a 96-well plate.
-
Prepare serial dilutions of Aplaviroc Hydrochloride in culture medium.
-
Pre-incubate the target cells with the Aplaviroc dilutions for 1 hour at 37°C.
-
Add a standardized amount of Env-pseudotyped virus to each well.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer and a suitable substrate (e.g., Britelite Plus).[16]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Aplaviroc concentration relative to untreated virus control wells.
-
Determine the 50% inhibitory concentration (IC50) by fitting the dose-response data to a nonlinear regression curve (e.g., four-parameter logistic equation).
-
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of Aplaviroc for the CCR5 receptor by measuring its ability to compete with a known radioactive ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize cells expressing high levels of CCR5 (e.g., transfected HEK293T cells) in a cold lysis buffer.[17]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[17]
-
Wash the membrane pellet and resuspend it in an assay binding buffer. Determine the protein concentration using a BCA assay.[17]
-
-
Competition Binding:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-CCL3 or [³H]maraviroc) at or below its Kd, and varying concentrations of unlabeled Aplaviroc.[17][18]
-
Include control wells for total binding (radioligand + membranes, no Aplaviroc) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled CCR5 ligand).[19]
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[17]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.[17]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter (e.g., MicroBeta counter).[17]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Aplaviroc to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Cell-Cell Fusion Assay
This assay measures the ability of Aplaviroc to prevent the fusion of cells expressing HIV-1 Env with target cells expressing CD4 and CCR5.
Methodology:
-
Cell Preparation:
-
Donor Cells: Transfect a cell line (e.g., HEK293) to transiently express HIV-1 Env (e.g., from an R5-tropic strain) and a T7 RNA polymerase.
-
Target Cells: Use a cell line (e.g., U87) that stably expresses CD4 and CCR5 and contains a T7 promoter-driven luciferase reporter gene.[20]
-
-
Fusion Inhibition Assay:
-
Plate the target cells in a 96-well plate.
-
Add serial dilutions of Aplaviroc to the target cells and incubate for 1 hour.
-
Add the Env-expressing donor cells to the wells to initiate co-culture.
-
Incubate for 6-24 hours to allow for cell-cell fusion. When a donor cell fuses with a target cell, the T7 polymerase enters the target cell cytoplasm and drives the expression of luciferase.[20]
-
-
Quantification and Analysis:
-
Lyse the co-cultured cells and measure the luciferase activity as described in the pseudovirus assay.
-
Calculate the percentage of fusion inhibition and determine the IC50 value for Aplaviroc.
-
Aplaviroc in Resistance Studies
Aplaviroc is a crucial reagent for studying the mechanisms of HIV-1 resistance to CCR5 antagonists. Virologic failure in patients treated with these drugs can occur through two main pathways: a switch in co-receptor usage from CCR5 to CXCR4, or the development of resistance where the virus can still use CCR5 in the presence of the inhibitor.[21]
Studies with Aplaviroc have been instrumental in showing that resistant viruses can utilize the drug-bound conformation of CCR5 for entry.[9][22][23] This resistance is often linked to mutations within the V3 loop of the gp120 protein, which alters the interaction between Env and the drug-modified CCR5 receptor.[9] In some cases, these resistant viruses show an increased dependence on the N-terminal region of CCR5, which is less affected by the binding of allosteric inhibitors like Aplaviroc.[9][21]
Conclusion
Although this compound's journey as a clinical antiretroviral was cut short by safety concerns, its potent and specific mechanism of action makes it an indispensable tool for the scientific community. It allows researchers to precisely dissect the complex process of HIV-1 entry, probe the structure and function of the CCR5 receptor, and investigate the molecular basis of drug resistance. The data and protocols outlined in this guide provide a framework for leveraging Aplaviroc to advance our fundamental understanding of HIV-1 pathogenesis and to inform the development of future entry inhibitors.
References
- 1. Aplaviroc - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 11. journals.asm.org [journals.asm.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 14. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hiv.lanl.gov [hiv.lanl.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. Frontiers | Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation [frontiersin.org]
- 21. journals.asm.org [journals.asm.org]
- 22. Aplaviroc - Explore the Science & Experts | ideXlab [idexlab.com]
- 23. HIV Type 1 from a Patient with Baseline Resistance to CCR5 Antagonists Uses Drug-Bound Receptor for Entry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Aplaviroc Hydrochloride in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplaviroc Hydrochloride (formerly known as GW-873140 and AK-602) is a potent and specific small molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3] CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells, including peripheral blood mononuclear cells (PBMCs).[1] By binding to CCR5, Aplaviroc allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the host cell co-receptor, thereby preventing viral fusion and entry.[2] Although its clinical development was halted due to concerns of liver toxicity, Aplaviroc remains a valuable tool for in vitro research to study HIV-1 entry mechanisms and for the preclinical evaluation of CCR5-targeted antiviral strategies.[1][4]
These application notes provide detailed protocols for utilizing this compound in PBMC-based assays to determine its anti-HIV-1 activity and to assess its cytotoxicity.
Mechanism of Action
Aplaviroc is a non-competitive allosteric antagonist of the CCR5 receptor.[2] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 protein. This binding induces a conformational change in the receptor that prevents its interaction with the HIV-1 gp120 envelope protein, a necessary step for the fusion of the viral and cellular membranes. This mechanism effectively blocks the entry of R5-tropic HIV-1 strains into susceptible cells like CD4+ T lymphocytes, which are a major component of PBMCs.
Data Presentation
Antiviral Activity of this compound
The following table summarizes the reported in vitro anti-HIV-1 activity of Aplaviroc in cell culture-based assays. The 50% inhibitory concentration (IC50) represents the concentration of the drug required to inhibit 50% of viral replication.
| HIV-1 Strain | Cell Type | Assay Type | IC50 (nM) | Reference |
| HIV-1Ba-L (R5) | PBMCs | p24 antigen reduction | 0.1 - 0.4 | [5][6][7] |
| HIV-1JRFL (R5) | PBMCs | p24 antigen reduction | 0.1 - 0.4 | [5][6][7] |
| HIV-1MOKW (R5) | PBMCs | p24 antigen reduction | 0.1 - 0.4 | [5][6][7] |
| HIV-1MDR (R5) | PBMCs | p24 antigen reduction | 0.4 - 0.6 | [5][6][7] |
MDR: Multi-drug resistant
Experimental Protocols
Protocol 1: In Vitro Anti-HIV-1 Activity Assay in PBMCs
This protocol is designed to determine the concentration at which this compound inhibits HIV-1 replication in primary human PBMCs.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
R5-tropic HIV-1 stock (e.g., HIV-1Ba-L)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R10 medium)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
96-well cell culture plates
-
HIV-1 p24 antigen ELISA kit
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
PBMC Isolation and Stimulation:
-
Isolate PBMCs from whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend PBMCs at 1 x 106 cells/mL in R10 medium supplemented with 5 µg/mL PHA.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator to stimulate T-cell proliferation.
-
After 72 hours, wash the PHA-stimulated PBMCs and resuspend them in R10 medium containing 20 U/mL IL-2 at a concentration of 2 x 106 cells/mL.
-
-
Drug Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in R10 medium containing IL-2 to achieve the desired final concentrations for the assay (e.g., ranging from 0.01 nM to 100 nM). Ensure the final DMSO concentration is less than 0.1% in all wells.
-
-
Infection and Treatment:
-
Plate 100 µL of the PHA-stimulated PBMCs (2 x 105 cells) into each well of a 96-well plate.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium only (cell control) and wells with no drug (virus control).
-
Add 50 µL of a pre-titered R5-tropic HIV-1 stock to each well (except for the cell control wells). The amount of virus should be sufficient to yield a detectable p24 antigen level after 7 days of culture.
-
The final volume in each well should be 200 µL.
-
-
Incubation and Monitoring:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
On day 7, collect the culture supernatant from each well for p24 antigen analysis.
-
-
Quantification of Viral Replication:
-
Determine the concentration of HIV-1 p24 antigen in the culture supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay in PBMCs
This protocol describes a general method to assess the cytotoxicity of this compound in PBMCs using a commercially available lactate dehydrogenase (LDH) release assay.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R10 medium)
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
PBMC Preparation:
-
Isolate PBMCs as described in Protocol 1, step 1.
-
Resuspend the freshly isolated or thawed cryopreserved PBMCs in R10 medium at a concentration of 2 x 106 cells/mL.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in R10 medium to achieve a range of concentrations to be tested. It is advisable to use a higher concentration range than that used for the antiviral assay (e.g., 0.1 µM to 100 µM).
-
-
Cell Treatment:
-
Plate 100 µL of the PBMC suspension (2 x 105 cells) into each well of a 96-well plate.
-
Add 100 µL of the diluted this compound to the appropriate wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the drug dilutions.
-
Untreated Control: Cells in medium only.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the LDH assay kit.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours, depending on the desired exposure time.
-
-
LDH Measurement:
-
Following incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Perform the LDH assay on the supernatants according to the manufacturer's protocol. This typically involves adding a reaction mixture and incubating for a specified time before measuring the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each drug concentration using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Control Absorbance - Untreated Control Absorbance)] x 100
-
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a dose-response curve.
-
References
- 1. CCR5 susceptibility to ligand-mediated down-modulation differs between human T lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Aplaviroc - Wikipedia [en.wikipedia.org]
- 4. Rapamycin enhances aplaviroc anti-HIV activity: implications for the clinical development of novel CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Aplaviroc Hydrochloride Solution Preparation for Cell Culture
Audience: This document is intended for researchers, scientists, and drug development professionals working with Aplaviroc Hydrochloride in a cell culture setting.
Introduction: this compound (also known as AK602, GSK-873140, or GW-873140) is a potent and specific antagonist of the C-C chemokine receptor type 5 (CCR5).[1] It functions as a noncompetitive allosteric inhibitor, binding to the CCR5 co-receptor to block the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[2][3][4] Its primary application in research is for studying HIV-1 entry mechanisms and for the evaluation of CCR5-targeted antiviral strategies. Although its clinical development was discontinued due to concerns of liver toxicity, it remains a valuable tool for in vitro research.[5]
This document provides detailed protocols for the preparation of this compound solutions for use in cell culture experiments, summarizes its key properties, and illustrates its mechanism of action.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |
|---|---|---|---|
| DMSO | 200 - 500 | 325.6 - 814.1 | Ultrasonic treatment recommended. Use newly opened, anhydrous DMSO for best results.[6][1] |
| Water | < 0.1 | Insoluble | -[6] |
| In Vivo Formulation 1 | ≥ 12.5 | ≥ 20.35 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6] |
| In Vivo Formulation 2 | Not specified | Not specified | 10% DMSO, 90% (20% SBE-β-CD in Saline).[6] |
Table 2: Biological Activity and Binding Affinity of Aplaviroc
| Assay / Target | IC₅₀ / Kd | Cell Line / System |
|---|---|---|
| Inhibition of HIV-1 strains (Ba-L, JRFL, MOKW) | 0.1 - 0.4 nM (IC₅₀) | In vitro cell-based assays.[6][1][7] |
| Inhibition of HIV-1 MDR variants (MM, JSL) | 0.4 - 0.6 nM (IC₅₀) | In vitro cell-based assays.[1] |
| Blocking rgp120/sCD4 binding to CCR5 | 2.7 nM (IC₅₀) | Biochemical assay.[6][1] |
| Binding affinity to CCR5 | 2.9 ± 1.0 nM (Kd) | Radioligand binding assay.[6][1] |
Table 3: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
|---|---|---|---|
| Powder | 4°C or -20°C | Up to 3 years at -20°C. | Store in a sealed container, away from moisture.[6][8] |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed.[6][1] |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed.[6][1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.
Materials:
-
This compound powder (CAS No. 461023-63-2)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculation: Determine the required mass of this compound powder to prepare a stock solution of the desired concentration and volume (e.g., 10 mM). Use the molecular weight of 614.17 g/mol for calculations.[6]
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile environment.
-
Solubilization: Transfer the powder to a sterile microcentrifuge tube. Add the calculated volume of high-quality DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. To ensure complete dissolution, place the tube in an ultrasonic water bath for 10-15 minutes.[6][1] If precipitation persists, gentle warming of the tube to 37°C may also aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryovials.[6]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6][1]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the high-concentration stock solution to the final working concentration for treating cells.
Materials:
-
This compound high-concentration stock solution (from Protocol 1)
-
Sterile, complete cell culture medium appropriate for the target cell line
-
Sterile serological pipettes and pipette tips
-
Sterile dilution tubes
Procedure:
-
Thawing: Remove a single aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Optional): Depending on the final concentration required, it may be necessary to perform one or more intermediate serial dilutions in the complete cell culture medium. This improves accuracy.
-
Final Dilution: Prepare the final working solution by diluting the stock or intermediate solution directly into the required volume of pre-warmed (37°C) complete cell culture medium. For example, to prepare 10 mL of a 10 nM working solution from a 10 mM stock, add 10 µL of the stock solution to 10 mL of medium.
-
Vehicle Control: It is critical to prepare a vehicle control. This consists of the same complete cell culture medium containing the same final concentration of DMSO as the highest concentration of the drug being tested. This ensures that any observed cellular effects are due to the compound and not the solvent.[8]
-
Note: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[8]
-
-
Application: Mix the prepared working solutions gently by inverting the tube or pipetting. Add the appropriate volume to your cell culture plates.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing this compound solutions for cell culture experiments.
References
- 1. glpbio.com [glpbio.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | C33H44ClN3O6 | CID 6918686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aplaviroc - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Aplaviroc | HIV Protease | CCR | TargetMol [targetmol.com]
Determining the Antiviral Potency of Aplaviroc Hydrochloride: Application Notes and Protocols for EC50 Determination in Viral Assays
Introduction
Aplaviroc hydrochloride (also known as AK602 and GSK-873140) is a potent, noncompetitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] As a member of the spiro-diketo-piperazine class of molecules, Aplaviroc was developed for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection.[3] Its mechanism of action involves binding to the human CCR5 co-receptor on host cells, which prevents the interaction between the viral envelope glycoprotein gp120 and the co-receptor. This action effectively blocks the entry of R5-tropic HIV-1 strains into target cells.[1][4] Although clinical development of Aplaviroc was discontinued due to concerns of liver toxicity, it remains a valuable tool in research for studying HIV-1 entry and the development of CCR5 antagonists.[3]
These application notes provide detailed protocols for determining the 50% effective concentration (EC50) of this compound in viral assays, a critical parameter for evaluating its antiviral potency. The protocols are intended for researchers, scientists, and drug development professionals working in the field of virology and antiretroviral drug discovery.
Data Presentation: Quantitative Summary of Aplaviroc EC50
The antiviral activity of this compound is typically in the subnanomolar range against R5-tropic HIV-1 isolates. The following table summarizes previously reported EC50 values for Aplaviroc against various HIV-1 strains.
| HIV-1 Strain | Assay Type | Cell Line | EC50 (nM) | Reference |
| HIV-1Ba-L | p24 antigen | PHA-PBMCs | 0.7 | [5] |
| HIV-1Ba-L | Luciferase Reporter | TZM-bl | 0.1 - 0.4 | [4][6] |
| HIV-1JRFL | Luciferase Reporter | TZM-bl | 0.1 - 0.4 | [4][6] |
| HIV-1MOKW | Luciferase Reporter | TZM-bl | 0.1 - 0.4 | [4][6] |
| HIV-1MDR (MM) | p24 antigen | - | 0.4 - 0.6 | [4][6] |
| HIV-1MDR (JSL) | p24 antigen | - | 0.4 - 0.6 | [4][6] |
| P5 Env (pre5.2) | Luciferase Reporter | Primary CD4+ T cells | 2.93 (mean) | [7] |
| P5 Env (post5.1) | Luciferase Reporter | Primary CD4+ T cells | 1.96 (mean) | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. HIV Type 1 from a Patient with Baseline Resistance to CCR5 Antagonists Uses Drug-Bound Receptor for Entry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Aplaviroc Hydrochloride in Virology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Aplaviroc Hydrochloride (AVC), a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), in virology research. While its clinical development for HIV-1 infection was halted due to hepatotoxicity, Aplaviroc remains a valuable tool for in vitro and preclinical studies investigating viral entry mechanisms, coreceptor usage, and the efficacy of CCR5 antagonists.[1]
Introduction
This compound is a small molecule inhibitor that belongs to the spiro-diketopiperazine class of compounds.[1][2] It acts as a noncompetitive allosteric antagonist of CCR5, a key coreceptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[3][4] Its high affinity and potent antiviral activity against a wide range of R5-HIV-1 isolates, including multidrug-resistant strains, make it a significant research tool.[2] However, clinical trials were discontinued in 2005 due to concerns about liver toxicity.[1]
Mechanism of Action
Aplaviroc specifically binds to a hydrophobic pocket within the transmembrane helices of the human CCR5 receptor.[3][4] This binding induces a conformational change in the extracellular loops of CCR5, which prevents the interaction between the viral envelope glycoprotein gp120 and the coreceptor.[2] By blocking this crucial step in the viral entry cascade, Aplaviroc effectively inhibits the fusion of the viral and cellular membranes, thus preventing infection of host cells by R5-tropic HIV-1. It is important to note that Aplaviroc is not active against CXCR4-tropic (X4) or dual-tropic HIV-1 strains that utilize the CXCR4 coreceptor for entry.
Signaling Pathway
The binding of natural chemokine ligands (like RANTES, MIP-1α, and MIP-1β) or the HIV-1 gp120 protein to CCR5 triggers intracellular signaling cascades. Aplaviroc, as an antagonist, blocks these downstream signaling events initiated by gp120 binding.
Caption: HIV-1 entry mechanism and the inhibitory action of Aplaviroc.
Quantitative Data
The following tables summarize the in vitro antiviral activity of this compound against various HIV-1 strains and in combination with other antiretroviral agents.
Table 1: In Vitro Antiviral Activity of Aplaviroc Against R5-Tropic HIV-1
| HIV-1 Strain | Cell Type | Assay Type | IC50 / EC50 (nM) | Reference(s) |
| Ba-L | PHA-PBMCs | p24 antigen | 0.7 | [2] |
| Various R5 Isolates | PHA-PBMCs | p24 antigen | 0.2 - 0.6 | [2] |
| pre5.2 (Aplaviroc-resistant) | NP2/CD4/CCR5 cells | Luciferase reporter | MPI of 64% at 10 µM | [5] |
| JRFL | NP2/CD4/CCR5 cells | Luciferase reporter | >99% inhibition at 10 µM | [5] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration; MPI: Maximal percent inhibition; PHA-PBMCs: Phytohemagglutinin-stimulated peripheral blood mononuclear cells.
Table 2: Synergistic Antiviral Activity of Aplaviroc in Combination with Other Anti-HIV-1 Drugs
| Combination Agent | HIV-1 Strain | Cell Type | Assay Type | Observation | Reference(s) |
| Zidovudine (ZDV) | Ba-L | PHA-PBMCs | p24 antigen | Synergistic | [2] |
| Nevirapine (NVP) | Ba-L | PHA-PBMCs | p24 antigen | Synergistic | [2] |
| Indinavir (IDV) | Ba-L | PHA-PBMCs | p24 antigen | Synergistic | [2] |
| Enfuvirtide (ENF) | Ba-L | PHA-PBMCs | p24 antigen | Synergistic | [2] |
| TAK779 (CCR5 ant.) | Ba-L | PHA-PBMCs | p24 antigen | Mildly Synergistic | [2] |
| SCH-C (CCR5 ant.) | Ba-L | PHA-PBMCs | p24 antigen | Additive | [2] |
| AMD3100 (CXCR4 ant.) | Ba-L/ERS104pre | PHA-PBMCs | p24 antigen | Potent Synergy | [2] |
| TE14011 (CXCR4 ant.) | Ba-L/ERS104pre | PHA-PBMCs | p24 antigen | Potent Synergy | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
HIV-1 Pseudovirus Entry Assay
This assay is used to determine the inhibitory activity of Aplaviroc on viral entry mediated by the HIV-1 envelope glycoprotein (Env).
Principle: Env-pseudotyped viruses are produced by co-transfecting producer cells (e.g., 293T) with an Env-expressing plasmid and an HIV-1 backbone plasmid that lacks the env gene but contains a reporter gene (e.g., luciferase). These pseudoviruses can infect target cells in a single round, and the level of infection is quantified by measuring the reporter gene activity.
Materials:
-
293T/17 cells
-
Env-expressing plasmid (for an R5-tropic strain)
-
HIV-1 backbone plasmid with a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)
-
Transfection reagent (e.g., FuGENE 6)
-
Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells)
-
This compound
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Pseudovirus Production:
-
Seed 293T/17 cells in a T-75 flask and grow to 70-80% confluency.
-
Co-transfect the cells with the Env-expressing plasmid and the HIV-1 backbone plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours at 37°C.
-
Harvest the culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by low-speed centrifugation and filter through a 0.45 µm filter.
-
Aliquot and store the pseudovirus stock at -80°C.
-
-
Viral Titer Determination:
-
Seed TZM-bl cells in a 96-well white, solid-bottom plate.
-
Prepare serial dilutions of the pseudovirus stock.
-
Infect the TZM-bl cells with the virus dilutions.
-
Incubate for 48 hours at 37°C.
-
Measure luciferase activity using a luminometer.
-
Determine the virus dilution that results in a luminescence signal of approximately 100,000 to 200,000 relative light units (RLU). This dilution will be used for the neutralization assay.
-
-
Neutralization Assay:
-
Seed TZM-bl cells in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
In a separate plate, pre-incubate the pseudovirus (at the predetermined dilution) with the Aplaviroc dilutions for 1 hour at 37°C.
-
Transfer the virus-drug mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
Measure luciferase activity.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the Aplaviroc concentration.
-
Caption: Workflow for the HIV-1 pseudovirus entry assay.
CCR5 Receptor Occupancy Assay by Flow Cytometry
This assay quantifies the binding of Aplaviroc to the CCR5 receptor on the surface of cells.[6]
Principle: The assay utilizes a fluorescently labeled monoclonal antibody (mAb) that competes with Aplaviroc for binding to CCR5. By measuring the displacement of the labeled mAb in the presence of varying concentrations of Aplaviroc, the receptor occupancy can be determined.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a cell line expressing CCR5
-
This compound
-
PE-conjugated anti-CCR5 mAb (clone 45531, which is selectively inhibited by Aplaviroc)
-
Flow cytometer
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or culture a CCR5-expressing cell line.
-
Wash the cells with FACS buffer.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in FACS buffer.
-
-
Aplaviroc Incubation:
-
Prepare serial dilutions of this compound.
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add the Aplaviroc dilutions to the cells and incubate for 1 hour at 37°C.
-
-
Antibody Staining:
-
Without washing, add the PE-conjugated anti-CCR5 mAb at a pre-titered optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, collecting data for at least 10,000 events in the lymphocyte gate (for PBMCs).
-
Analyze the median fluorescence intensity (MFI) of the PE signal for the CCR5-positive cell population.
-
-
Data Analysis:
-
Calculate the percentage of receptor occupancy (RO) using the following formula: % RO = (1 - (MFI with Aplaviroc - MFI of unstained control) / (MFI without Aplaviroc - MFI of unstained control)) * 100
-
Caption: Workflow for the CCR5 receptor occupancy assay.
Conclusion
This compound, despite its clinical development termination, remains a highly specific and potent tool for virology research. The protocols and data presented here provide a framework for its application in studying HIV-1 entry, CCR5 biology, and the evaluation of novel CCR5 antagonists. Researchers should remain mindful of its potential for in vitro cytotoxicity at high concentrations and the historical clinical findings of hepatotoxicity when interpreting data and designing experiments.
References
- 1. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aplaviroc Hydrochloride in CCR5 Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Aplaviroc Hydrochloride for the study of C-C chemokine receptor type 5 (CCR5) occupancy. The following sections detail the mechanism of action of Aplaviroc, present key quantitative data from preclinical and clinical studies, and offer detailed protocols for essential experiments.
Introduction
Aplaviroc (formerly GW-873140) is a potent, non-competitive allosteric antagonist of the CCR5 receptor.[1] As a member of the spiro-diketo-piperazine class of molecules, it was developed for the treatment of HIV-1 infection by inhibiting viral entry into host cells.[1][2] Though its clinical development was halted due to idiosyncratic hepatotoxicity, the methodologies established to quantify its interaction with the CCR5 receptor remain highly relevant for researchers studying CCR5 pharmacology and developing other CCR5-targeting therapeutics.[3][4]
The primary mechanism of Aplaviroc's antiviral activity is its high-affinity binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the extracellular loops of the receptor, thereby preventing the interaction of the viral envelope glycoprotein gp120 with CCR5 and blocking membrane fusion.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the binding kinetics and clinical observations of this compound.
Table 1: In Vitro Binding Affinity and Kinetics of Aplaviroc
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | sub-nanomolar | Human CCR5 | [5] |
| Dissociation Half-life (t1/2) | 24 ± 3.6 hours (at 22°C) | Human CCR5 | [5] |
| 50% Inhibitory Concentration (IC50) | 0.2 - 0.6 nM | R5-HIV-1 isolates in PHA-PBMCs | [6] |
Table 2: Clinical Pharmacokinetics and Receptor Occupancy of Aplaviroc
| Parameter | Value | Study Population | Reference |
| Peak Receptor Occupancy | >98% | HIV-positive and HIV-negative subjects | [2][5] |
| Time to Peak Occupancy | 2 - 3 hours post-dosing | HIV-positive and HIV-negative subjects | [2][5] |
| Time to 50% Receptor Occupancy (T50% RO) | >100 hours | HIV-positive and HIV-negative subjects | [2][5] |
| Plasma Half-life (t1/2) | ~3 hours | Healthy human subjects | [3] |
Table 3: Overview of Aplaviroc Phase IIb Clinical Trials
| Study Name | Population | Aplaviroc Dosing Regimens | Comparator | Key Finding | Reference |
| ASCENT (CCR100005) | 147 ART-naïve, HIV-infected adults | 600 mg BID, 800 mg BID | Efavirenz (EFV) + Zidovudine/Lamivudine (ZDV/3TC) | Discontinued due to hepatotoxicity. | [3][6][7] |
| EPIC (CCR100136) | 191 ART-naïve, HIV-infected adults | 200 mg BID, 400 mg BID, 800 mg QD | ZDV/3TC + Lopinavir/Ritonavir (LPV/r) | Discontinued due to hepatotoxicity. Antiviral activity not comparable to standard of care. | [8][9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CCR5 signaling pathway and the experimental workflows for determining receptor occupancy.
Caption: CCR5 signaling pathway and Aplaviroc's mechanism of action.
Caption: Workflow for CCR5 receptor occupancy by flow cytometry.
Experimental Protocols
Protocol 1: CCR5 Receptor Occupancy by Flow Cytometry
This protocol is adapted from methodologies used to study CCR5 antagonists and is suitable for assessing Aplaviroc's receptor occupancy on peripheral blood mononuclear cells (PBMCs). The principle relies on the competition between Aplaviroc and a fluorescently-labeled anti-CCR5 monoclonal antibody (mAb) that recognizes an epitope blocked by the drug. A reduction in the mean fluorescence intensity (MFI) of the anti-CCR5 mAb staining correlates with increased receptor occupancy by Aplaviroc.
Materials:
-
This compound
-
Ficoll-Paque or similar density gradient medium
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Human whole blood (from healthy donors or study subjects)
-
Fluorescently-labeled monoclonal antibodies:
-
5 mL FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cell pellet in FACS buffer and perform a cell count. Adjust the cell concentration to 1 x 106 cells/mL.
-
-
Aplaviroc Incubation (for in vitro occupancy):
-
Prepare serial dilutions of this compound in FACS buffer at various concentrations.
-
Add 100 µL of the PBMC suspension (1 x 105 cells) to each FACS tube.
-
Add the Aplaviroc dilutions to the respective tubes. Include a vehicle-only control (0% occupancy).
-
Incubate for 30-60 minutes at room temperature.
-
-
Antibody Staining:
-
Without washing, add the pre-titrated fluorescently-labeled anti-CCR5 mAb (e.g., clone 45531) and antibodies for cell surface markers (e.g., anti-CD3, anti-CD4) to each tube.
-
Include a tube with isotype control antibodies for gating purposes.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Wash and Resuspension:
-
Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of FACS buffer.
-
-
Data Acquisition:
-
Acquire data on a properly calibrated flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000) in the lymphocyte gate.
-
-
Data Analysis:
-
Gate on the CD3+/CD4+ T-lymphocyte population.
-
Determine the Mean Fluorescence Intensity (MFI) of the CCR5 staining for each Aplaviroc concentration.
-
Calculate the percentage of receptor occupancy (%RO) using the following formula: %RO = (1 - [(MFI of treated sample - MFI of isotype) / (MFI of untreated sample - MFI of isotype)]) * 100
-
Protocol 2: Radioligand Binding Assay for CCR5
This protocol describes a competitive binding assay to determine the affinity of Aplaviroc for the CCR5 receptor using a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α).
Materials:
-
This compound
-
Cell membranes prepared from a cell line stably expressing human CCR5 (e.g., CHO-CCR5, HEK293-CCR5)
-
Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α)
-
Unlabeled CCR5 ligand (for non-specific binding determination)
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash Buffer (ice-cold)
-
96-well plates
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Binding buffer for total binding.
-
A saturating concentration of unlabeled ligand for non-specific binding.
-
Aplaviroc dilutions for competition.
-
-
-
Binding Reaction:
-
Add a fixed, sub-saturating concentration of the radiolabeled CCR5 ligand to all wells.
-
Add the CCR5-expressing cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate with gentle agitation for a predetermined time (e.g., 60-90 minutes) at room temperature to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of Aplaviroc.
-
Determine the IC50 value (the concentration of Aplaviroc that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + ([L]/K_d)) Where:
-
[L] is the concentration of the radioligand used.
-
K_d is the dissociation constant of the radioligand for CCR5.
-
-
Conclusion
While the clinical development of this compound was discontinued, the compound remains a valuable tool for in vitro and ex vivo studies of CCR5 receptor pharmacology. The detailed protocols and compiled data provided in these application notes offer a robust framework for researchers investigating CCR5 receptor occupancy, signaling, and the development of novel CCR5 antagonists. The long receptor residence time of Aplaviroc, as indicated by the prolonged receptor occupancy compared to its plasma half-life, highlights the importance of such pharmacodynamic assessments in drug development.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 6. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Synergistic Effects with Aplaviroc Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplaviroc Hydrochloride (also known as AK602 or GSK-873140) is a noncompetitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] By binding to the CCR5 co-receptor on host cells, Aplaviroc blocks the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into the cell.[1][3] As HIV treatment regimens often involve the combination of multiple antiretroviral agents to enhance efficacy and prevent the emergence of drug resistance, assessing the synergistic potential of Aplaviroc with other antiretrovirals is a critical area of research.[4]
These application notes provide a detailed protocol for evaluating the synergistic, additive, or antagonistic effects of this compound in combination with other anti-HIV drugs in vitro. The methodologies described are based on established principles of drug combination studies, including the Chou-Talalay method and isobologram analysis.[5][6][7][8]
Mechanism of Action: HIV-1 Entry and Inhibition by Aplaviroc
HIV-1 entry into a host cell is a multi-step process. Initially, the viral envelope glycoprotein gp120 binds to the CD4 receptor on the surface of the host cell. This binding induces conformational changes in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. In the case of R5-tropic HIV-1, gp120 binds to CCR5. This interaction triggers further conformational changes in the viral glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.
Aplaviroc, as a CCR5 antagonist, binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[3] This binding event prevents the interaction between gp120 and CCR5, thereby inhibiting the fusion of the viral and cellular membranes and effectively blocking HIV-1 entry.
Signaling Pathway: HIV-1 Entry and Inhibition by this compound
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro Synergy Assessment
This protocol outlines a method to assess the synergistic effects of Aplaviroc in combination with other antiretroviral drugs against R5-tropic HIV-1 in a cell-based assay.
1. Materials and Reagents
-
Cell Line: Peripheral Blood Mononuclear Cells (PBMCs) or a susceptible cell line (e.g., TZM-bl cells).
-
Virus: R5-tropic HIV-1 laboratory strain (e.g., HIV-1Ba-L).
-
Compounds: this compound and other antiretroviral agents of interest (e.g., zidovudine, nevirapine, indinavir, enfuvirtide).
-
Cell Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 U/mL IL-2 (for PBMCs).
-
Assay Plates: 96-well flat-bottom cell culture plates.
-
Reagents for Virus Quantification: p24 antigen ELISA kit or a luciferase assay system (for TZM-bl cells).
-
Cytotoxicity Assay Reagent: (e.g., MTS, XTT, or CellTiter-Glo).
2. Experimental Workflow
Caption: Experimental workflow for assessing the synergistic effects of Aplaviroc.
3. Detailed Methodology
a. Drug Preparation and Dilution Series:
-
Prepare stock solutions of Aplaviroc and the combination drug in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions for each drug individually and for the combination at fixed ratios (e.g., based on their respective IC50 values). A checkerboard titration matrix is recommended for a comprehensive analysis.
b. Cell Seeding:
-
Seed the target cells (e.g., PHA-stimulated PBMCs or TZM-bl cells) into 96-well plates at an appropriate density.
c. Drug Addition:
-
Add the prepared drug dilutions (single drugs and combinations) to the designated wells. Include control wells with no drug.
d. Viral Infection:
-
Infect the cells with a pre-titered amount of R5-tropic HIV-1. The multiplicity of infection (MOI) should be optimized for the specific cell type and virus stock.
e. Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period sufficient to allow for viral replication (typically 3-7 days).
f. Assessment of Viral Replication:
-
After incubation, collect the cell culture supernatant to quantify viral replication using a p24 antigen ELISA.
-
Alternatively, for reporter cell lines like TZM-bl, measure the luciferase activity according to the manufacturer's instructions.
g. Cytotoxicity Assay:
-
In parallel, set up identical plates without viral infection to assess the cytotoxicity of the drug combinations using a standard cell viability assay.
4. Data Analysis
The interaction between Aplaviroc and the combination drug can be quantified using the Combination Index (CI) method developed by Chou and Talalay.[6][8][9] The CI provides a quantitative measure of the nature of the drug interaction:
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
The CI is calculated using the following equation:
CI = (D)1/(Dx)1 + (D)2/(Dx)2
Where:
-
(Dx)1 is the dose of drug 1 alone required to produce effect x.
-
(Dx)2 is the dose of drug 2 alone required to produce effect x.
-
(D)1 and (D)2 are the doses of drug 1 and drug 2 in combination that also produce effect x.
Isobologram Analysis: An isobologram is a graphical representation of drug interactions.[5][7][10][11][12] The doses of the two drugs required to produce a specific level of effect (e.g., 50% inhibition) are plotted on the x and y axes. A line connecting the single-drug doses represents the line of additivity. Data points for the combination that fall below this line indicate synergy, points on the line indicate additivity, and points above the line indicate antagonism.
Data Presentation
The following tables summarize the synergistic effects of Aplaviroc in combination with other antiretroviral drugs as reported in the literature.
Table 1: Synergistic Effects of Aplaviroc with Approved Antiretroviral Drugs against R5-HIV-1Ba-L
| Combination Drug | Drug Class | Interaction |
| Zidovudine | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Synergy[4][13] |
| Nevirapine | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Synergy[4][13] |
| Indinavir | Protease Inhibitor (PI) | Synergy[4][13] |
| Enfuvirtide | Fusion Inhibitor | Synergy[4][13] |
Table 2: Synergistic Effects of Aplaviroc with Other Entry Inhibitors against a Mixed R5/X4-tropic HIV-1 Population
| Combination Drug | Drug Class | Interaction |
| TAK-779 | CCR5 Inhibitor | Mild Synergy[4][13] |
| SCH-C | CCR5 Inhibitor | Additivity[4][13] |
| AMD3100 | CXCR4 Inhibitor | Potent Synergy[4][13] |
| TE14011 | CXCR4 Inhibitor | Potent Synergy[4][13] |
Conclusion
The protocols and data presented here provide a framework for the systematic evaluation of the synergistic potential of this compound with other antiretroviral agents. In vitro studies have demonstrated that Aplaviroc acts synergistically with several classes of approved anti-HIV drugs, as well as with CXCR4 inhibitors against mixed-tropic viral populations.[4][13] These findings underscore the potential of including Aplaviroc in combination therapy regimens for the treatment of HIV-1 infection. However, it is important to note that the clinical development of Aplaviroc was discontinued due to concerns about liver toxicity.[14][15] Nevertheless, the principles and methodologies for assessing synergy remain relevant for the development of other CCR5 antagonists and combination antiretroviral therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 11. [PDF] An Overview of Drug Combination Analysis with Isobolograms | Semantic Scholar [semanticscholar.org]
- 12. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 13. Potent synergistic anti-human immunodeficiency virus (HIV) effects using combinations of the CCR5 inhibitor aplaviroc with other anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aplaviroc - Wikipedia [en.wikipedia.org]
- 15. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring p24 Antigen Levels in Aplaviroc Hydrochloride Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the quantification of HIV-1 p24 antigen in cell culture supernatants to assess the antiviral activity of Aplaviroc Hydrochloride, a CCR5 co-receptor antagonist.
Introduction
Aplaviroc (formerly known as GW873140 or AK602) is a small-molecule inhibitor that targets the human chemokine receptor CCR5.[1][2] CCR5 is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells, primarily CD4+ T-lymphocytes and macrophages.[3] By binding to CCR5, Aplaviroc induces a conformational change in the receptor, which prevents the interaction between the viral surface glycoprotein gp120 and CCR5, thereby inhibiting the fusion of the viral and cellular membranes and blocking viral entry.[1]
The HIV-1 p24 antigen is a component of the viral capsid.[4][5] Its concentration in cell culture supernatants is directly proportional to the level of viral replication.[6] Therefore, measuring p24 antigen levels is a robust and widely used method to quantify the in vitro efficacy of antiretroviral drugs like Aplaviroc.[7] Although the clinical development of Aplaviroc was discontinued due to concerns about hepatotoxicity, it remains a valuable tool for in vitro studies of HIV-1 entry and inhibition.[1][8]
Principle of the p24 Antigen Assay
The most common method for quantifying p24 antigen is the enzyme-linked immunosorbent assay (ELISA).[9][10] This assay typically employs a sandwich ELISA format. A capture antibody specific for the HIV-1 p24 antigen is coated onto the wells of a microplate. When the sample (e.g., cell culture supernatant) is added, the p24 antigen binds to the capture antibody. After washing away unbound material, a second, enzyme-conjugated detection antibody that also recognizes the p24 antigen is added, forming a "sandwich" of capture antibody-p24 antigen-detection antibody. A substrate for the enzyme is then added, and the resulting colorimetric or chemiluminescent signal is proportional to the amount of p24 antigen present in the sample.[4][10]
Data Presentation
The efficacy of Aplaviroc is typically determined by calculating the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the p24 antigen level by 50% compared to an untreated control. The following table provides a representative example of data that could be generated from an in vitro experiment assessing the dose-dependent inhibition of HIV-1 replication by Aplaviroc.
Table 1: Representative Data for Aplaviroc Inhibition of HIV-1 Replication in PM1 Cells
| Aplaviroc Concentration (nM) | p24 Antigen (pg/mL) | Percent Inhibition (%) |
| 0 (No Drug Control) | 1500 | 0 |
| 0.1 | 1275 | 15 |
| 0.3 | 900 | 40 |
| 1 | 525 | 65 |
| 3 | 225 | 85 |
| 10 | 75 | 95 |
| 30 | 15 | 99 |
| 100 | <10 | >99 |
Note: The data presented in this table are for illustrative purposes only and do not represent results from a specific clinical or preclinical study.
Experimental Protocols
This section provides a detailed protocol for a typical in vitro experiment to determine the antiviral activity of this compound by measuring p24 antigen levels in the supernatant of HIV-1 infected cell cultures.
Materials and Reagents
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This compound
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HIV-1 permissive cell line (e.g., PM1, TZM-bl, or peripheral blood mononuclear cells - PBMCs)
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R5-tropic HIV-1 laboratory strain (e.g., HIV-1 BaL)
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Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin, and streptomycin)
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HIV-1 p24 Antigen ELISA kit (commercially available from various suppliers)
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Phosphate-buffered saline (PBS)
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Cell counting device (e.g., hemocytometer or automated cell counter)
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CO2 incubator (37°C, 5% CO2)
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Microplate reader
Experimental Workflow
Step-by-Step Protocol for p24 Antigen ELISA
This protocol is a generalized procedure based on commercially available HIV-1 p24 Antigen ELISA kits. Always refer to the manufacturer's specific instructions provided with the kit.
-
Preparation of Reagents and Samples:
-
Allow all kit reagents to come to room temperature before use.
-
Prepare the wash buffer and other reagents as instructed in the kit manual.
-
Prepare a standard curve by serially diluting the provided p24 antigen standard. A typical range might be from 1000 pg/mL down to a few pg/mL.[11]
-
If necessary, dilute the collected cell culture supernatants to ensure the p24 antigen concentration falls within the range of the standard curve.
-
-
Assay Procedure:
-
Add a specified volume (e.g., 100 µL) of the standards, controls, and diluted samples to the wells of the antibody-coated microplate.[4]
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow the p24 antigen to bind to the capture antibody.[9]
-
Wash the plate multiple times (e.g., 3-5 times) with the wash buffer to remove any unbound material.[12]
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Add the enzyme-conjugated detection antibody to each well and incubate for a specified time (e.g., 1 hour) at room temperature.[9]
-
Wash the plate again to remove unbound detection antibody.
-
Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.[9]
-
Add the stop solution to each well to terminate the reaction. The color in the wells will typically change from blue to yellow.[12]
-
-
Data Acquisition and Analysis:
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Read the absorbance of each well at 450 nm using a microplate reader.[12]
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Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
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Determine the concentration of p24 antigen in the samples by interpolating their absorbance values from the standard curve.
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Calculate the percent inhibition for each Aplaviroc concentration using the following formula: % Inhibition = 100 * (1 - ([p24] in treated sample / [p24] in untreated control))
-
Plot the percent inhibition against the Aplaviroc concentration on a semi-logarithmic scale and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway
The following diagram illustrates the mechanism of HIV-1 entry into a host cell and the inhibitory action of Aplaviroc.
This diagram illustrates that HIV-1 entry is a multi-step process initiated by the binding of the viral envelope protein gp120 to the CD4 receptor on the host cell surface.[11] This binding triggers a conformational change in gp120, allowing it to interact with the CCR5 co-receptor.[11] This second interaction facilitates the insertion of the gp41 fusion peptide into the host cell membrane, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. Aplaviroc acts as an allosteric antagonist of CCR5, binding to a site on the receptor that prevents its interaction with gp120, thereby blocking a crucial step in the viral entry process.[1]
References
- 1. Aplaviroc - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ablinc.com [ablinc.com]
- 5. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Super-rapid quantitation of the production of HIV-1 harboring a luminescent peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR5 Antagonist TD-0680 Uses a Novel Mechanism for Enhanced Potency against HIV-1 Entry, Cell-mediated Infection, and a Resistant Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jwatch.org [jwatch.org]
- 9. hanc.info [hanc.info]
- 10. web-resources.zeptometrix.com [web-resources.zeptometrix.com]
- 11. goldengatebio.com [goldengatebio.com]
- 12. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aplaviroc Hydrochloride Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro concentration of Aplaviroc Hydrochloride to avoid cytotoxicity. Aplaviroc is a potent CCR5 antagonist that was investigated for the treatment of HIV infection. However, its clinical development was halted due to concerns of hepatotoxicity.[1][2][3] Understanding its cytotoxic profile is therefore critical for its use in research settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Aplaviroc is a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[4] It binds to a pocket within the transmembrane helices of the CCR5 receptor, preventing the conformational changes required for the entry of R5-tropic HIV-1 into host cells.[4]
Q2: What is the recommended starting concentration for in vitro experiments?
The effective concentration (IC50) of Aplaviroc against various HIV-1 strains is in the sub-nanomolar to low nanomolar range.[5] Therefore, a starting concentration in the range of 1-10 nM is recommended for antiviral efficacy studies. However, for cytotoxicity assessment, a broader range of concentrations should be tested, for example, from 10 nM up to 100 µM.
Q3: Is there known cytotoxicity data for this compound?
Publicly available in vitro cytotoxicity data for Aplaviroc is limited. One study reported no observable cytotoxicity in peripheral blood mononuclear cells (PHA-PBMCs) at concentrations up to 1.0 µM.[6] However, clinical trials were discontinued due to idiosyncratic hepatotoxicity, suggesting a potential for liver cell-specific toxicity that may not be readily apparent in other cell types.[7][8] Researchers should meticulously determine the 50% cytotoxic concentration (CC50) in their specific cell line of interest.
Q4: How can I minimize the risk of cytotoxicity in my experiments?
To minimize cytotoxicity, it is crucial to:
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Determine the CC50: Perform a dose-response cytotoxicity assay to determine the CC50 in your specific cell line.
-
Use the lowest effective concentration: Once the IC50 for your desired antiviral effect is known, use the lowest concentration that achieves this effect.
-
Monitor cell health: Regularly assess cell morphology and viability throughout the experiment.
-
Consider the experimental duration: Shorter incubation times may reduce the risk of time-dependent cytotoxicity.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Cell Line/Virus Strain | Concentration | Therapeutic Index (TI = CC50/IC50) |
| IC50 | HIV-1Ba-L | 0.1 - 0.4 nM[5] | >2500 - >10000 |
| HIV-1JRFL | 0.1 - 0.4 nM[5] | >2500 - >10000 | |
| HIV-1MOKW | 0.1 - 0.4 nM[5] | >2500 - >10000 | |
| CC50 | PHA-PBMCs | > 1.0 µM[6] | N/A |
Note: The Therapeutic Index is a calculated estimate based on the available data. Researchers should determine the CC50 in their specific experimental system for an accurate assessment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed at expected non-toxic concentrations. | Cell line hypersensitivity. | Determine the CC50 specifically for your cell line. Consider using a different, less sensitive cell line if possible. |
| Contamination of cell culture. | Check for microbial contamination. Use fresh, sterile reagents and practice aseptic techniques. | |
| Incorrect drug concentration. | Verify the stock solution concentration and dilution calculations. Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments. | Variation in cell density. | Ensure consistent cell seeding density across all experiments. |
| Differences in incubation time. | Standardize the incubation time with Aplaviroc across all experiments. | |
| Reagent variability. | Use reagents from the same lot number for a series of experiments. | |
| Low antiviral activity. | Inappropriate cell line or virus strain. | Confirm that the target cells express CCR5 and the HIV strain is R5-tropic. |
| Drug degradation. | Store this compound stock solutions as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines the general steps for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
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This compound
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Cell line of interest (e.g., HepG2 for liver toxicity studies)
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Complete cell culture medium
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96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the prepared Aplaviroc dilutions. Incubate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
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Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the CC50 value using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathways
Caption: CCR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for determining the CC50 of Aplaviroc using an MTT assay.
Troubleshooting Logic
References
- 1. Aplaviroc - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of Aplaviroc Hydrochloride in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Aplaviroc Hydrochloride observed in cell line-based experiments. Given the discontinuation of Aplaviroc's clinical development due to hepatotoxicity, this guide focuses on providing researchers with tools to investigate and troubleshoot similar liabilities.
Frequently Asked Questions (FAQs)
Q1: What are the primary documented off-target effects of this compound?
A1: The most significant off-target effect documented during clinical trials was hepatotoxicity, which led to the cessation of its development.[1][2][3][4] In vitro studies and clinical observations also indicated that Aplaviroc is metabolized by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C19. It was also identified as a weak time-dependent inhibitor of CYP3A.[1]
Q2: In which cell lines should I be most cautious about off-target cytotoxicity?
A2: Given the clinical findings, researchers should be particularly cautious when using Aplaviroc in hepatic cell lines such as HepG2, Huh7, and primary human hepatocytes. These cell lines are most likely to reveal potential hepatotoxic effects.
Q3: Are there any known interactions of Aplaviroc with ion channels or transporters?
A3: While specific data for Aplaviroc is limited, compounds of similar structure are often screened for interactions with targets like the hERG potassium channel (potential for cardiotoxicity) and transporters like P-glycoprotein (P-gp), which can affect drug efflux and contribute to drug-drug interactions. Researchers should consider evaluating these potential off-target interactions, especially if unexpected results are observed in assays involving various cell types.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity in Hepatic Cell Lines
Observed Problem: You observe a significant decrease in cell viability in your hepatic cell line (e.g., HepG2, primary hepatocytes) at concentrations of Aplaviroc that should be non-toxic based on its primary target activity.
Potential Cause: This could be indicative of direct hepatotoxicity, a known liability of Aplaviroc. The mechanism could involve mitochondrial dysfunction, induction of apoptosis, or necrosis.
Recommended Actions:
-
Confirm Cytotoxicity: Perform a dose-response curve to determine the IC50 value for cytotoxicity in your specific hepatic cell line.
-
Assess Mitochondrial Health: Investigate mitochondrial function using assays that measure mitochondrial membrane potential (e.g., TMRM or JC-1 staining) or oxygen consumption rate (OCR). A disruption in these indicates mitochondrial toxicity.
-
Evaluate Apoptosis Induction: Use assays to detect markers of apoptosis, such as caspase-3/7 activation or Annexin V staining.
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Investigate Necrosis: Measure the release of lactate dehydrogenase (LDH) into the cell culture medium as an indicator of membrane integrity loss and necrosis.
Quantitative Data Summary
Disclaimer: The following tables contain illustrative quantitative data based on typical ranges for investigational drugs. Specific experimental values for this compound are not widely available in published literature.
Table 1: Illustrative Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Illustrative IC50 (µM) |
| HepG2 (Human Hepatoma) | MTT Assay | Cell Viability | 15 |
| Primary Human Hepatocytes | CellTiter-Glo® | ATP Levels | 10 |
| HEK293 (Human Embryonic Kidney) | Neutral Red Uptake | Cell Viability | > 50 |
| Jurkat (Human T lymphocyte) | Trypan Blue Exclusion | Cell Viability | > 50 |
Table 2: Illustrative Off-Target Inhibition Profile of this compound
| Target | Assay Type | Substrate/Ligand | Illustrative IC50 (µM) |
| CYP3A4 | Human Liver Microsomes | Midazolam | 8 |
| hERG Channel | Manual Patch Clamp | - | 25 |
| P-glycoprotein (P-gp) | Bidirectional Transport | Digoxin | 12 |
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assay in HepG2 Cells
Objective: To determine the cytotoxic potential of this compound in a human hepatic cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the Aplaviroc dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: CYP3A4 Inhibition Assay using Human Liver Microsomes
Objective: To evaluate the inhibitory potential of this compound on CYP3A4 activity.
Materials:
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Pooled human liver microsomes (HLMs)
-
This compound
-
Midazolam (CYP3A4 substrate)
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NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
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Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLMs (0.2 mg/mL) and this compound at various concentrations in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding midazolam (at a concentration close to its Km) and the NADPH regenerating system.
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Incubate at 37°C for 15 minutes.
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Stop the reaction by adding ice-cold acetonitrile.
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Centrifuge to pellet the protein and transfer the supernatant for analysis.
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Quantify the formation of the midazolam metabolite (1'-hydroxymidazolam) using a validated LC-MS/MS method.
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Calculate the percent inhibition at each Aplaviroc concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Potential signaling cascade for Aplaviroc-induced hepatotoxicity.
References
- 1. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Implication of extrinsic and intrinsic apoptotic pathways in the targeted therapy of hepatocellular carcinoma using aptamer-labeled viramidine nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of Aplaviroc Hydrochloride in experimental buffers
For researchers, scientists, and drug development professionals utilizing Aplaviroc Hydrochloride, this technical support center provides essential guidance on improving its stability in experimental buffers. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions.[1] For optimal stability, it is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can impact the stability of the compound.[1][2][3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at low temperatures to ensure stability. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is the preferred temperature.[1][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous experimental buffer. What could be the cause and how can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds like this compound. This occurs because the compound is much less soluble in the aqueous buffer than in the concentrated DMSO stock.
To prevent precipitation, consider the following troubleshooting steps:
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Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a small percentage (typically <0.5% v/v) is often tolerated.[5] Increasing the final DMSO concentration slightly may help to keep the compound in solution. Always perform a vehicle control experiment to assess the effect of DMSO on your specific cell line or assay.
-
Use sonication or gentle warming: After diluting the stock solution, brief sonication or gentle warming (e.g., to 37°C) of the final working solution can help to redissolve any initial precipitate.[4] However, be cautious with warming as it could potentially accelerate degradation if the compound is thermally labile.
-
Prepare the working solution fresh: Due to its limited stability in aqueous solutions, it is highly recommended to prepare the final working solution of this compound immediately before use.
Q4: How does pH affect the stability of this compound in aqueous buffers?
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in working solution. | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid storing diluted aqueous solutions. |
| Precipitation of the compound in the culture medium. | Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, refer to the troubleshooting steps for precipitation (FAQ 3). Consider using a lower final concentration. |
| Interaction with components of the cell culture medium. | Some components in serum or media supplements can bind to small molecules, reducing their effective concentration. If possible, conduct initial experiments in a simpler, serum-free medium to assess this possibility. |
| Incorrect assessment of viral tropism. | Aplaviroc is a CCR5 antagonist and is only effective against HIV-1 strains that use the CCR5 co-receptor for entry (R5-tropic viruses). Ensure that the viral strain used in the assay is indeed R5-tropic using a reliable tropism assay.[6][7][8] |
Issue 2: High background or off-target effects observed in experiments.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity of DMSO. | Ensure the final concentration of DMSO in the experimental wells is low and non-toxic to the cells being used. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, but it is crucial to determine the tolerance of your specific cells with a vehicle control.[5] |
| Compound-induced cytotoxicity. | Although the clinical development of Aplaviroc was halted due to hepatotoxicity, it is important to assess its cytotoxicity in your specific experimental system.[9][10] Perform a cell viability assay (e.g., MTT, MTS) in parallel with your functional assay to distinguish between specific CCR5 antagonism and general cytotoxicity. |
| Formation of degradation products with off-target activity. | The formation of unknown degradation products could potentially lead to off-target effects. Preparing fresh solutions and minimizing exposure to harsh conditions (extreme pH, high temperature, prolonged light exposure) can mitigate this risk. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for Cell-Based Assays
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Experimental buffer or cell culture medium (e.g., PBS, RPMI-1640)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, vortex the solution and, if necessary, sonicate briefly in a water bath.[4] Ensure the solution is clear and free of any visible particles.
-
Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][4]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your experimental buffer or cell culture medium to achieve the final desired concentrations.
-
Crucially, add the DMSO stock solution to the aqueous buffer while vortexing or mixing to facilitate rapid dispersion and minimize local high concentrations that can lead to precipitation.
-
Use the freshly prepared working solutions immediately. Do not store aqueous dilutions of this compound.
-
Visualizations
This compound Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 7. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 8. thebodypro.com [thebodypro.com]
- 9. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating High Inter-Patient Variability in Aplaviroc Pharmacokinetics for In Vitro Modeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aplaviroc. The content is designed to address specific issues related to the high inter-patient variability observed in its pharmacokinetics and to offer guidance for robust in vitro modeling.
Frequently Asked Questions (FAQs)
Q1: What is Aplaviroc and why was its development discontinued?
Aplaviroc (also known as AK602 and GSK-873140) is an antagonist of the C-C chemokine receptor 5 (CCR5), developed for the treatment of HIV infection.[1] It functions by blocking the entry of the HIV virus into host cells.[2][3] However, clinical trials were terminated in 2005 due to concerns about severe liver toxicity (hepatotoxicity).[4][5]
Q2: What is known about the pharmacokinetics of Aplaviroc and its variability?
Q3: What are the primary metabolic pathways for Aplaviroc?
Aplaviroc is primarily metabolized in the liver by the cytochrome P450 enzyme system. The major enzyme responsible for its metabolism is CYP3A4, with a minor contribution from CYP2C19.[8] Studies have also indicated that Aplaviroc is a mild inhibitor of CYP3A.[8]
Q4: What are the likely causes of high inter-patient variability in Aplaviroc's pharmacokinetics?
The high inter-patient variability is likely due to a combination of factors, primarily related to its metabolism and transport:
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Genetic Polymorphisms in CYP Enzymes: The primary metabolizing enzyme, CYP3A4, and the minor contributor, CYP2C19, are known to have genetic polymorphisms that can lead to significant inter-individual differences in enzyme activity.[9][10][11] Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers, which would directly impact the clearance of Aplaviroc.[12][13]
-
Organic Anion Transporting Polypeptide (OATP1B1): Aplaviroc has been identified as a substrate and inhibitor of OATP1B1, a transporter responsible for the uptake of drugs into the liver.[4] Genetic variations in the SLCO1B1 gene, which encodes for OATP1B1, are known to affect the pharmacokinetics of other drugs and could contribute to the variability seen with Aplaviroc.[14][15][16][17]
-
Drug-Drug Interactions: Co-administration of Aplaviroc with drugs that are inhibitors or inducers of CYP3A4 could lead to significant alterations in its plasma concentrations. For example, co-administration with the potent CYP3A4 inhibitor ritonavir was found to increase the area under the curve (AUC) of Aplaviroc by 7.7-fold.[7]
Troubleshooting Guide for In Vitro Experiments
Issue 1: High variability in metabolic stability assays with human liver microsomes.
-
Possible Cause: Use of single-donor microsomes that may represent a specific metabolizer phenotype (e.g., a poor or ultra-rapid metabolizer for CYP3A4 or CYP2C19).
-
Troubleshooting Steps:
-
Use Pooled Microsomes: Employ pooled human liver microsomes from a diverse range of donors (typically 10 or more). This will help to average out the effects of genetic polymorphisms and provide a more representative metabolic profile.
-
Genotyped Microsomes: If investigating the specific impact of genetic variability, use microsomes from individual donors with known genotypes for CYP3A4, CYP2C19, and SLCO1B1.
-
Control for Cofactor Concentration: Ensure that the concentration of NADPH, the cofactor for CYP enzymes, is not rate-limiting in your assay.
-
Solvent Effects: Keep the final concentration of organic solvents (like DMSO or acetonitrile) used to dissolve Aplaviroc low (typically <0.2% for DMSO and <1.0% for acetonitrile) as they can inhibit microsomal enzyme activity.[18]
-
Issue 2: Inconsistent results in hepatocyte-based assays (e.g., metabolite profiling, toxicity).
-
Possible Cause: Donor-to-donor variability in primary human hepatocytes, including differences in metabolic enzyme expression and transporter function. The health and viability of the hepatocytes can also be a factor.
-
Troubleshooting Steps:
-
Use Pooled Hepatocytes: Similar to microsomes, using pooled cryopreserved primary human hepatocytes from multiple donors can help to normalize for genetic variability.[19]
-
Characterize Hepatocytes: Before conducting experiments, ensure the viability and proper morphology of the hepatocytes.[20][21] Assess the expression levels of key metabolic enzymes and transporters if possible.
-
Consider Immortalized Cell Lines: For higher throughput and more consistent results, consider using immortalized human hepatocyte cell lines like HepG2 or HepaRG. However, be aware that their metabolic enzyme expression may differ from primary hepatocytes.[22][23] 3D spheroid cultures of these cells can sometimes provide a more in vivo-like model.[22]
-
Extended Culture Times: For studying long-term effects or chronic toxicity, ensure your in vitro model can maintain hepatocyte function over the desired period. Co-culture systems or 3D models may be more suitable for this.[1]
-
Issue 3: Unexpectedly high or low transport of Aplaviroc in Caco-2 cell permeability assays.
-
Possible Cause: Caco-2 cells, a model for the intestinal epithelium, express various transporters, including efflux pumps like P-glycoprotein (P-gp).[24][25] Aplaviroc may be a substrate for these transporters, leading to active efflux and lower apparent permeability.
-
Troubleshooting Steps:
-
Bidirectional Transport Study: Perform both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport studies. A significantly higher B-to-A transport compared to A-to-B suggests the involvement of an efflux transporter.
-
Use of Inhibitors: Conduct the transport assay in the presence of known inhibitors of common efflux transporters (e.g., verapamil for P-gp) to confirm if Aplaviroc is a substrate.
-
Cell Monolayer Integrity: Always check the integrity of the Caco-2 cell monolayer before and after the experiment using methods like measuring transepithelial electrical resistance (TEER) or the transport of a fluorescent marker like Lucifer yellow.[24]
-
Data Presentation
Table 1: Summary of Aplaviroc Pharmacokinetic Properties
| Parameter | Value/Description | Reference(s) |
| Mechanism of Action | CCR5 Antagonist | [2][3] |
| Primary Use (Investigational) | HIV Treatment | [1] |
| Pharmacokinetic Profile | High inter-patient variability, non-linear pharmacokinetics | [6][7] |
| Half-life | Approximately 3 hours in healthy subjects | [4] |
| Primary Metabolism | CYP3A4 | [8] |
| Minor Metabolism | CYP2C19 | [8] |
| Transporter Interactions | Substrate and inhibitor of OATP1B1 | [4] |
| Known Drug Interactions | Plasma concentrations significantly increased by CYP3A4 inhibitors (e.g., ritonavir) | [7] |
| Reason for Discontinuation | Hepatotoxicity | [4][5] |
Table 2: Examples of the Impact of Genetic Polymorphisms on Drug Metabolism (Illustrative for Aplaviroc)
| Gene | Polymorphism | Effect on Enzyme/Transporter Activity | Potential Impact on Aplaviroc Pharmacokinetics | Reference(s) |
| CYP3A4 | e.g., CYP3A422 | Reduced mRNA expression and lower enzyme activity | Increased plasma concentrations, reduced clearance | [9][26][27] |
| CYP2C19 | e.g., CYP2C192, *3 | Loss of function, poor metabolizer phenotype | Minor increase in plasma concentrations (as it's a minor pathway) | [10][11][28] |
| SLCO1B1 (OATP1B1) | e.g., 521T>C | Reduced transporter function | Decreased hepatic uptake, increased plasma concentrations | [14][15][16][17] |
Experimental Protocols
Protocol 1: Metabolic Stability of Aplaviroc in Human Liver Microsomes
-
Objective: To determine the in vitro intrinsic clearance of Aplaviroc.
-
Materials:
-
Aplaviroc
-
Pooled human liver microsomes (from at least 10 donors)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of Aplaviroc in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate Aplaviroc (final concentration typically 1 µM) with human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Include a negative control without the NADPH regenerating system to account for non-CYP-mediated degradation.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of Aplaviroc using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of Aplaviroc remaining versus time. The slope of the linear portion of the curve represents the rate of elimination. From this, calculate the in vitro half-life and intrinsic clearance.
-
Protocol 2: Permeability and Efflux of Aplaviroc using Caco-2 Cells
-
Objective: To assess the intestinal permeability of Aplaviroc and determine if it is a substrate for efflux transporters.
-
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 12-well format)
-
Aplaviroc
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Lucifer yellow (for monitoring monolayer integrity)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-23 days to allow for differentiation and formation of a polarized monolayer.[24]
-
Confirm monolayer integrity by measuring the TEER.
-
Wash the cell monolayers with transport buffer and pre-incubate at 37°C for 30 minutes.
-
Apical to Basolateral (A-to-B) Transport: Add Aplaviroc (at a known concentration) to the apical chamber. At specified time points, collect samples from the basolateral chamber and replace with fresh transport buffer.
-
Basolateral to Apical (B-to-A) Transport: Add Aplaviroc to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
At the end of the experiment, measure the concentration of Lucifer yellow that has permeated to ensure the monolayer integrity was maintained.
-
Quantify the concentration of Aplaviroc in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is indicative of active efflux.
-
Visualizations
References
- 1. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the drug interaction potential of aplaviroc, a novel human immunodeficiency virus entry inhibitor, using a modified cooperstown 5 + 1 cocktail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | CYP3A4∗22 Genotyping in Clinical Practice: Ready for Implementation? [frontiersin.org]
- 10. Clinical relevance of genetic polymorphisms in the human CYP2C subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevalence of CYP2C19 Genetic Polymorphism among Normal People and Patients with Hepatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Effect of CYP2C19 polymorphism on the pharmacokinetics of voriconazole after single and multiple doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interindividual and interethnic variability in drug disposition: polymorphisms in organic anion transporting polypeptide 1B1 (OATP1B1; SLCO1B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic polymorphisms of uptake (OATP1B1, 1B3) and efflux (MRP2, BCRP) transporters: implications for inter-individual differences in the pharmacokinetics and pharmacodynamics of statins and other clinically relevant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of OATP1B1 genotype on the pharmacokinetics of rosuvastatin in Koreans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Organic Anion Transporting Polypeptide (OATP1B1/SLCO1B1) Genetic Polymorphism on Statin Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. researchgate.net [researchgate.net]
- 19. dls.com [dls.com]
- 20. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.ed.ac.uk [research.ed.ac.uk]
- 22. preprints.org [preprints.org]
- 23. mdpi.com [mdpi.com]
- 24. fulir.irb.hr [fulir.irb.hr]
- 25. Caco-2 cell monolayers as a model for drug transport across the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effect of the Most Relevant CYP3A4 and CYP3A5 Polymorphisms on the Pharmacokinetic Parameters of 10 CYP3A Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medrxiv.org [medrxiv.org]
- 28. Impact of genetic polymorphisms in CYP2C9 and CYP2C19 on the pharmacokinetics of clinically used drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on Aplaviroc Hydrochloride In Vitro Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the impact of serum proteins on the in vitro antiviral activity of Aplaviroc Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of serum proteins on the in vitro IC50 of this compound?
A1: this compound is a highly protein-bound drug. The presence of serum proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), is expected to sequester the drug, reducing its free concentration available to interact with the CCR5 co-receptor on target cells. This will likely result in a significant increase (a rightward shift) in the measured 50% inhibitory concentration (IC50) in vitro. The magnitude of this shift is dependent on the concentration of serum proteins and the binding affinity of Aplaviroc to these proteins.
Q2: Why is it crucial to determine the IC50 of Aplaviroc in the presence of human serum?
A2: Determining the IC50 in the presence of human serum provides a more physiologically relevant measure of a drug's antiviral potency. In vivo, Aplaviroc will be exposed to high concentrations of serum proteins. An IC50 value determined in a protein-free medium can be misleadingly low and may not accurately predict the drug concentrations required for efficacy in a clinical setting. The serum-shifted IC50 is a critical parameter for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for guiding dose selection in preclinical and clinical studies.
Q3: Which serum proteins are most likely to affect Aplaviroc's activity?
A3: For many small molecule drugs, human serum albumin (HSA) is the primary binding protein due to its high concentration in plasma. However, for basic or lipophilic drugs, alpha-1-acid glycoprotein (AAG) can also be a significant binding partner, particularly as it is an acute phase reactant and its levels can fluctuate. The exact contribution of each protein to the binding of Aplaviroc would need to be determined experimentally.
Q4: Can I use fetal bovine serum (FBS) instead of human serum in my assays?
A4: While FBS is commonly used in cell culture, it is not a direct substitute for human serum when assessing the impact of protein binding on drug activity. The composition and concentration of proteins in FBS, particularly albumin and AAG, differ from those in human serum. This can lead to a different degree of protein binding and, consequently, a different IC50 shift. For the most accurate in vitro-in vivo correlation, it is recommended to use human serum or purified human serum proteins.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values in the presence of serum. | 1. Inconsistent serum lots.2. Variable cell health.3. Pipetting errors with viscous serum. | 1. Use a single, qualified lot of human serum for a set of experiments. If changing lots, re-validate key assays.2. Ensure consistent cell seeding density and viability. Perform a cytotoxicity assay with the serum concentration being used.3. Use reverse pipetting techniques for accurate handling of serum-containing solutions. |
| No significant shift in IC50 observed with serum. | 1. The specific Aplaviroc analog has unexpectedly low protein binding.2. Suboptimal concentration of serum used.3. Assay format is insensitive to protein binding effects. | 1. Confirm the protein binding characteristics of the specific compound batch.2. Ensure physiological concentrations of human serum (e.g., 40-50%) or purified proteins (e.g., 40 mg/mL HSA, 1 mg/mL AAG) are used.3. Consider using a different assay format, such as a cell-based assay with a longer incubation time, to allow for equilibrium between bound and unbound drug. |
| Observed IC50 shift is much higher than anticipated. | 1. The compound has extremely high affinity for a specific serum protein.2. Non-specific binding of the compound to assay plates or other materials.3. Degradation of the compound in the presence of serum components. | 1. This may be a true reflection of the compound's properties. Consider performing binding studies with individual purified proteins to identify the key contributor.2. Pre-treat assay plates with a blocking agent (e.g., BSA) to minimize non-specific binding.3. Assess the stability of Aplaviroc in the presence of serum over the time course of the experiment. |
| Difficulty in achieving complete viral inhibition at high serum concentrations. | 1. High levels of protein binding limit the achievable free concentration of Aplaviroc.2. The virus stock may contain a subpopulation with reduced susceptibility. | 1. This "inhibition plateau" can be a characteristic of highly protein-bound drugs. Report the maximal percentage of inhibition (MPI) along with the IC50.2. Sequence the viral envelope (env) gene to check for the presence of resistant variants. |
Data Presentation: Impact of Serum Proteins on CCR5 Antagonist Activity
Due to the limited availability of public data specifically for this compound, the following table presents representative data for a well-characterized CCR5 antagonist, Maraviroc , to illustrate the expected impact of serum proteins on in vitro antiviral activity. Researchers should generate their own data for Aplaviroc following a similar experimental design.
| Compound | HIV-1 Strain | Assay Condition | IC50 (nM) | Fold Shift in IC50 |
| Maraviroc | Ba-L (R5-tropic) | RPMI + 10% FBS | 1.5 | - |
| + 40 mg/mL HSA | 22.5 | 15 | ||
| + 1 mg/mL AAG | 45.0 | 30 | ||
| + 50% Human Serum | 75.0 | 50 |
Note: The IC50 values presented are illustrative and may vary depending on the specific experimental conditions, cell type, and virus isolate used.
Experimental Protocols
Protocol: Determination of this compound IC50 in the Presence of Human Serum Proteins
1. Materials:
-
This compound
-
Target cells (e.g., PM1, TZM-bl, or peripheral blood mononuclear cells - PBMCs)
-
R5-tropic HIV-1 laboratory strain (e.g., Ba-L) or clinical isolate
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Human Serum Albumin (HSA), Alpha-1-Acid Glycoprotein (AAG), or pooled human serum
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagent)
-
96-well cell culture plates
2. Cell Preparation:
-
Culture target cells according to standard protocols.
-
On the day of the assay, wash and resuspend cells in the appropriate assay medium.
-
Adjust the cell concentration to the desired density for infection.
3. Drug and Serum Protein Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution series of Aplaviroc in the assay medium.
-
Prepare assay media containing physiological concentrations of human serum proteins:
-
HSA medium: Supplement assay medium with 40 mg/mL HSA.
-
AAG medium: Supplement assay medium with 1 mg/mL AAG.
-
Human Serum medium: Mix assay medium with pooled human serum to a final concentration of 50%.
-
Control medium: Standard assay medium (e.g., RPMI + 10% FBS).
-
-
Prepare the final drug dilutions in each of the prepared media (HSA, AAG, Human Serum, and Control).
4. Infection Assay:
-
Add the diluted Aplaviroc (in the respective media) to the wells of a 96-well plate.
-
Add the prepared target cells to each well.
-
Pre-incubate the cells with the drug for 1-2 hours at 37°C.
-
Add a pre-titered amount of R5-tropic HIV-1 to each well.
-
Incubate the plates for 3-7 days at 37°C.
5. Quantification of Viral Replication:
-
After the incubation period, collect the cell culture supernatant or cell lysate.
-
Quantify the level of viral replication using a suitable method (e.g., p24 antigen capture ELISA, luciferase activity measurement).
6. Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control wells (no drug).
-
Plot the percentage of inhibition against the log of the drug concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Calculate the fold shift in IC50 for each serum protein condition relative to the control medium.
Visualizations
Caption: Workflow for determining the impact of serum proteins on Aplaviroc activity.
Caption: Mechanism of Aplaviroc as a CCR5 antagonist preventing HIV-1 entry.
Technical Support Center: Overcoming Aplaviroc Hydrochloride Resistance in HIV-1 Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aplaviroc Hydrochloride and investigating resistance mechanisms in HIV-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Aplaviroc is a non-competitive, allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor on host cells.[2] This binding induces a conformational change in the extracellular loops of CCR5, which prevents the HIV-1 envelope glycoprotein gp120 from interacting with the co-receptor. This blockage inhibits the fusion of the viral and cellular membranes, thus preventing viral entry into the host cell.[1][2]
Q2: What are the primary mechanisms of resistance to Aplaviroc in HIV-1?
There are two main mechanisms by which HIV-1 can develop resistance to Aplaviroc and other CCR5 antagonists:
-
Co-receptor Tropism Switch: The virus may switch its co-receptor usage from CCR5 to the C-X-C chemokine receptor 4 (CXCR4). Since Aplaviroc is specific to CCR5, it is ineffective against CXCR4-using (X4-tropic) or dual/mixed-tropic (D/M-tropic) viruses.[3][4] This can occur through the selection of pre-existing CXCR4-using variants within the viral population.[5]
-
Use of Drug-Bound CCR5: The virus can acquire mutations in its envelope glycoprotein (gp120) that allow it to recognize and use the Aplaviroc-bound conformation of the CCR5 receptor for entry.[6][7][8] This is often characterized by a plateau in the dose-response curve, indicating that even at high drug concentrations, viral entry is not completely inhibited.[1]
Q3: Which genetic regions of HIV-1 are associated with Aplaviroc resistance?
Mutations conferring resistance to Aplaviroc are primarily found in the HIV-1 envelope gene (env), which codes for the gp120 and gp41 proteins. The V3 loop of gp120 is a critical determinant of co-receptor tropism and a common site for resistance mutations.[1][5][9] However, mutations in other regions of gp120, such as the V1/V2 loops, C2, C4, and V5 regions, as well as in the gp41 transmembrane glycoprotein, can also contribute to or modulate the level of resistance.[5][10]
Q4: How can I determine the co-receptor tropism of my HIV-1 strain?
Co-receptor tropism can be determined using two main types of assays:
-
Phenotypic Assays: These assays directly measure the ability of the virus to enter and replicate in cells expressing either CCR5 or CXCR4.[7][11] A common example is the Trofile® assay, which uses pseudoviruses expressing the patient's HIV-1 envelope proteins to infect target cell lines.[7][12][13]
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Genotypic Assays: These assays involve sequencing the V3 region of the HIV-1 env gene.[1][4] The sequence data is then analyzed using bioinformatic algorithms (e.g., Geno2Pheno, WebPSSM) to predict the co-receptor usage.[14][15]
Q5: What do I do if my genotypic and phenotypic tropism assay results are discordant?
Discordance between genotypic and phenotypic assays can occur.[7][14][16] For instance, a genotypic assay might predict an R5-tropic virus, while a sensitive phenotypic assay detects a minor population of CXCR4-using virus.[16]
-
Consider the limitations of each assay: Standard population-based sequencing in genotypic assays may not detect minority variants that are present at low frequencies (<10-20%).[17] Phenotypic assays are generally more sensitive in detecting minor CXCR4-using populations.[18]
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Clinical and research context is key: For clinical decisions regarding the use of CCR5 antagonists, a phenotypic assay is often preferred due to its higher sensitivity.[7][19] In a research setting, discordant results can be an interesting finding, prompting further investigation into the viral quasispecies using more sensitive methods like ultradeep sequencing.[16]
Troubleshooting Guides
Guide 1: Unexpected Virologic Failure in an Aplaviroc-Treated Culture
| Issue | Potential Cause | Troubleshooting Steps |
| Complete lack of Aplaviroc efficacy from the start of the experiment. | The initial viral stock may be CXCR4-tropic (X4) or dual/mixed-tropic (D/M). | 1. Perform a co-receptor tropism assay (phenotypic or genotypic) on the baseline viral stock to confirm its tropism. 2. If the virus is confirmed to be non-R5 tropic, Aplaviroc will not be effective. |
| Initial suppression of viral replication followed by a rebound. | 1. Selection of a pre-existing, minor CXCR4-using variant. 2. Emergence of de novo mutations in the env gene allowing the use of drug-bound CCR5. | 1. Isolate virus from the failing culture and perform a co-receptor tropism assay to check for a shift from R5 to X4 or D/M tropism. 2. Perform a phenotypic drug susceptibility assay with the rebound virus to look for a plateau in the Aplaviroc dose-response curve, which would indicate the use of drug-bound CCR5. 3. Sequence the env gene of the rebound virus and compare it to the baseline sequence to identify resistance-associated mutations. |
| Partial but not complete suppression of viral replication at high Aplaviroc concentrations. | The viral strain may have a baseline partial resistance to Aplaviroc, potentially due to its ability to use drug-bound CCR5. | 1. Perform a phenotypic susceptibility assay and carefully analyze the maximal percent inhibition (MPI). A reduced MPI is indicative of this resistance mechanism. 2. Clone and sequence the env gene from the viral population to identify individual variants and their resistance profiles. |
Guide 2: Inconclusive or Unexpected Results from Tropism Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Genotypic assay predicts R5-tropic, but the virus grows in CXCR4-expressing cells. | 1. The genotypic prediction algorithm may not be accurate for the specific viral subtype. 2. The presence of a minority CXCR4-using population below the detection limit of standard sequencing. | 1. Confirm the finding with a sensitive phenotypic assay. 2. Consider using ultradeep sequencing for the genotypic analysis to detect minor variants. 3. Review the literature for the performance of the specific algorithm with your viral subtype. |
| Phenotypic assay shows dual/mixed tropism, but genotypic sequencing only identifies R5-associated V3 loop sequences. | 1. Determinants of CXCR4 usage may lie outside the V3 loop. 2. The phenotypic assay may be more sensitive to low levels of X4 variants. | 1. Trust the phenotypic result for functional tropism. 2. Sequence other regions of the env gene (e.g., V1/V2) to look for mutations that might influence co-receptor usage. |
| Assay failure (e.g., no viral growth in control wells of a phenotypic assay). | 1. Low viral titer in the sample. 2. Poor quality of the patient-derived env amplicons for pseudovirus production. 3. Problems with the cell culture (e.g., contamination, low receptor expression). | 1. Ensure the viral load of the sample meets the assay requirements (typically >1,000 copies/mL).[7] 2. Optimize PCR conditions for env amplification. 3. Check the health and receptor expression levels of the indicator cell lines. |
Data Presentation
Table 1: In Vitro Efficacy of Aplaviroc Against HIV-1 Strains
| HIV-1 Strain | Tropism | Known Resistance Mutations | Aplaviroc IC₅₀ (nM) | Maximal Percent Inhibition (MPI) (%) | Reference |
| HIV-1Ba-L | R5 | Wild-type | 0.4 | >95 | [6] |
| HIV-1JRFL | R5 | Wild-type | 0.1 | >95 | [6] |
| HIV-1MOKW | R5 | Wild-type | 0.2 | >95 | [6] |
| HIV-1MM | R5 | Multi-drug resistant (non-entry inhibitors) | 0.4 | >95 | [6] |
| HIV-1JSL | R5 | Multi-drug resistant (non-entry inhibitors) | 0.6 | >95 | [6] |
| pre5.2 | R5 | V3 loop and other env mutations | Not reported | 64 | [12] |
| post5.1 | R5 | V3 loop and other env mutations | Not reported | 92 | [12] |
Table 2: Summary of Efficacy Data from Aplaviroc Phase IIb Clinical Trials
| Study | Treatment Arm | Number of Patients | Proportion with HIV-1 RNA <400 copies/mL at Week 12 | Reference |
| EPIC | Aplaviroc 200 mg BID + LPV/r | 48 | 50% | [17][20] |
| Aplaviroc 400 mg BID + LPV/r | 48 | 48% | [17][20] | |
| Aplaviroc 800 mg QD + LPV/r | 47 | 54% | [17][20] | |
| ZDV/3TC + LPV/r (Control) | 24 | 75% | [17][20] | |
| ASCENT | Aplaviroc 600 mg BID + ZDV/3TC | 59 | Not specified in provided abstracts | [2][3] |
| Aplaviroc 800 mg BID + ZDV/3TC | 57 | Not specified in provided abstracts | [2][3] | |
| Efavirenz + ZDV/3TC (Control) | 29 | Not specified in provided abstracts | [2][3] |
BID: twice daily; QD: once daily; LPV/r: Lopinavir/ritonavir; ZDV/3TC: Zidovudine/lamivudine.
Experimental Protocols
Protocol 1: Phenotypic Drug Susceptibility Assay using Env-Pseudotyped Viruses
This protocol is a generalized procedure for assessing the susceptibility of HIV-1 to Aplaviroc using a single-cycle infection assay with pseudotyped viruses.
1. Generation of Env-Expressing Plasmids: a. Extract viral RNA from patient plasma or culture supernatant. b. Perform reverse transcription PCR (RT-PCR) to amplify the full-length env gene. c. Clone the amplified env gene into a suitable expression vector.
2. Production of Env-Pseudotyped Viruses: a. Co-transfect a producer cell line (e.g., 293T) with the Env-expressing plasmid and an env-deficient HIV-1 backbone vector that contains a reporter gene (e.g., luciferase or GFP). b. Culture the transfected cells for 48-72 hours. c. Harvest the culture supernatant containing the pseudoviruses. d. Filter the supernatant to remove cellular debris and determine the virus titer (e.g., by p24 ELISA or a titration assay on target cells).
3. Drug Susceptibility Assay: a. Seed target cells (e.g., TZM-bl or U87-CD4-CCR5) in a 96-well plate. b. Prepare serial dilutions of this compound. c. Add the diluted drug to the wells containing the target cells and incubate for a short period. d. Add a standardized amount of the pseudovirus to each well. e. Incubate the plates for 48-72 hours. f. Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP).
4. Data Analysis: a. Calculate the percentage of inhibition for each drug concentration relative to the no-drug control. b. Plot the percentage of inhibition versus the drug concentration and fit the data to a sigmoidal dose-response curve. c. Determine the 50% inhibitory concentration (IC₅₀) and the maximal percent inhibition (MPI).
Protocol 2: Genotypic V3 Loop Sequencing for Tropism Prediction
This protocol outlines the general steps for determining the V3 loop sequence for co-receptor tropism prediction.
1. RNA Extraction and RT-PCR: a. Extract viral RNA from plasma. b. Perform a one-step RT-PCR using primers that flank the V3 region of the env gene to generate cDNA and amplify a segment of the env gene.
2. Nested PCR: a. Use the product from the first PCR as a template for a second, nested PCR with primers internal to the first set. This increases the specificity and yield of the V3-containing amplicon.
3. PCR Product Purification: a. Run the nested PCR product on an agarose gel to confirm the size of the amplicon. b. Purify the PCR product from the gel or directly from the PCR reaction using a commercial kit to remove primers and dNTPs.
4. Sanger Sequencing: a. Set up sequencing reactions using the purified PCR product as a template and specific sequencing primers (forward and reverse). b. Perform cycle sequencing. c. Purify the sequencing products and analyze them on an automated DNA sequencer.
5. Sequence Analysis and Tropism Prediction: a. Assemble the forward and reverse sequence reads to obtain a consensus sequence of the V3 loop. b. Translate the nucleotide sequence into an amino acid sequence. c. Input the V3 loop sequence into a bioinformatic tool (e.g., Geno2Pheno) to predict the co-receptor tropism based on the algorithm's scoring system (e.g., false-positive rate).
Mandatory Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. jwatch.org [jwatch.org]
- 3. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Aplaviroc | HIV Protease | CCR | TargetMol [targetmol.com]
- 7. Discordance between Genotypic and Phenotypic Drug Resistance Profiles in Human Immunodeficiency Virus Type 1 Strains Isolated from Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. V3 Loop Truncations in HIV-1 Envelope Impart Resistance to Coreceptor Inhibitors and Enhanced Sensitivity to Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A combination of polymorphic mutations in V3 loop of HIV-1 gp120 can confer noncompetitive resistance to maraviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 12. HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labcorp.com [labcorp.com]
- 14. Phenotypic and Genotypic Co-receptor Tropism Testing in HIV-1 Epidemic Region of Tanzania Where Multiple Non-B Subtypes Co-circulate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Phenotypic and Genotypic Co-receptor Tropism Testing in HIV-1 Epidemic Region of Tanzania Where Multiple Non-B Subtypes Co-circulate [frontiersin.org]
- 16. Clinical, Virological, and Immunological Characteristics of Patients With Discordant Phenotypic and Genotypic (Ultra-Deep Sequencing) Tropism Test Results: Analysis of Tropism Calls in MOTIVATE and 1029 [natap.org]
- 17. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tropism Testing in the Clinical Management of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 20. research.regionh.dk [research.regionh.dk]
Technical Support Center: Enhancing Aplaviroc Hydrochloride Efficacy with Rapamycin In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the combined in vitro effects of Aplaviroc Hydrochloride and rapamycin.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with rapamycin in vitro?
A1: The primary rationale is to enhance the anti-HIV-1 activity of Aplaviroc. Rapamycin, an mTOR inhibitor, has been shown to reduce the cell surface density of the CCR5 receptor, the target of Aplaviroc.[1][2] This reduction in available receptors makes HIV-1 more susceptible to lower, and therefore less potentially toxic, concentrations of Aplaviroc.[1][2] This synergistic effect has been observed in primary CD4 lymphocytes, where rapamycin reduced the required concentration of Aplaviroc for 90% inhibition of R5 HIV-1 by as much as 25-fold.[1][2]
Q2: What is the mechanism of action for this compound?
A2: Aplaviroc is a noncompetitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[3][4] It binds to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor, inducing a conformational change that prevents the HIV-1 envelope glycoprotein gp120 from binding to it.[5][6] This action blocks the entry of R5-tropic HIV-1 into host cells.[3][4]
Q3: What is the mechanism of action for rapamycin in this context?
A3: Rapamycin is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR).[7][8] By binding to FKBP12, rapamycin forms a complex that inhibits the mTORC1 signaling pathway.[8][9] Inhibition of mTORC1 mimics a state of cellular starvation, leading to various downstream effects, including the downregulation of CCR5 expression on the cell surface.[2][8]
Q4: What are the expected outcomes of a successful combination experiment?
A4: A successful experiment should demonstrate a synergistic antiviral effect. This can be quantified by a significant reduction in the IC50 or IC90 values of Aplaviroc in the presence of a sub-optimal concentration of rapamycin. You should observe enhanced inhibition of HIV-1 replication (e.g., measured by p24 antigen levels) in co-treated cells compared to cells treated with either drug alone.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No synergistic effect observed. | 1. Suboptimal drug concentrations. 2. Inappropriate cell type. 3. Incorrect timing of drug addition. 4. Drug degradation. | 1. Perform dose-response experiments for each drug individually to determine optimal concentrations for synergy studies. A common starting point for rapamycin is in the low nanomolar range (e.g., 1 nM). 2. Ensure you are using a cell type that expresses CCR5 and is sensitive to both drugs, such as primary CD4+ T cells or a suitable cell line. 3. Pre-incubating cells with rapamycin for a period (e.g., 24-48 hours) before adding Aplaviroc and the virus may be necessary to achieve maximal CCR5 downregulation. 4. Prepare fresh drug solutions for each experiment. |
| High cell toxicity. | 1. Drug concentrations are too high. 2. Extended incubation times. 3. Cell line is particularly sensitive. | 1. Lower the concentrations of one or both drugs. The goal is to use concentrations that are effective in combination but have minimal toxicity individually. 2. Reduce the overall duration of the experiment or the drug exposure time. 3. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) for each drug and the combination to determine the non-toxic concentration range for your specific cell line. |
| High variability between replicates. | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Variation in virus stock titer. | 1. Ensure a uniform number of cells is seeded in each well. 2. Use calibrated pipettes and consistent technique. 3. Use a single, well-characterized virus stock for all experiments and perform a titration for each new batch. |
| Aplaviroc appears ineffective even at high concentrations. | 1. The HIV-1 strain is not R5-tropic (i.e., it uses CXCR4 for entry). 2. Development of resistance. | 1. Confirm the tropism of your HIV-1 strain. Aplaviroc is only effective against CCR5-using viruses. 2. While less common in short-term in vitro experiments, resistance can emerge. Sequence the viral envelope gene to check for mutations associated with CCR5 antagonist resistance. |
Quantitative Data Summary
The following table summarizes the synergistic effect of rapamycin on the anti-HIV-1 activity of Aplaviroc in primary CD4 lymphocytes.
| Drug(s) | IC90 (nM) | Fold Reduction in Aplaviroc IC90 |
| Aplaviroc alone | > 10 | - |
| Aplaviroc + Rapamycin (1 nM) | 0.4 | ~25-fold |
| Data adapted from studies on the synergistic effects of rapamycin and CCR5 antagonists.[1][2] |
Experimental Protocols
Cell Culture and Drug Preparation
-
Cell Line: Primary human CD4+ T-lymphocytes are the recommended cell type. These can be isolated from peripheral blood mononuclear cells (PBMCs).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and IL-2 (10 U/mL).
-
This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in culture medium.
-
Rapamycin Stock Solution: Prepare a 1 mM stock solution in DMSO. Store at -20°C. Further dilutions should be made in culture medium.
Synergy Assay (Checkerboard Titration)
-
Seed activated primary CD4+ T-cells in a 96-well plate.
-
Prepare serial dilutions of this compound and rapamycin in a checkerboard format. This involves creating a matrix of wells with varying concentrations of both drugs.
-
Pre-incubate the cells with the drug combinations for 24-48 hours.
-
Infect the cells with a pre-titered R5-tropic HIV-1 strain.
-
Culture the infected cells for 5-7 days.
-
Harvest the cell culture supernatant and quantify HIV-1 replication by measuring p24 antigen levels using an ELISA kit.
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.
-
Determine the nature of the interaction (synergistic, additive, or antagonistic) using a method such as the Chou-Talalay combination index.
CCR5 Expression Analysis (Flow Cytometry)
-
Treat CD4+ T-cells with varying concentrations of rapamycin for 24-48 hours.
-
Stain the cells with a fluorescently labeled anti-CCR5 antibody and an anti-CD4 antibody.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of CCR5 on the CD4+ T-cell population.
-
A decrease in MFI in rapamycin-treated cells compared to untreated controls indicates downregulation of CCR5 expression.
Visualizations
Caption: Signaling pathway of Aplaviroc and rapamycin synergy.
Caption: Experimental workflow for synergy testing.
References
- 1. Rapamycin enhances aplaviroc anti-HIV activity: implications for the clinical development of novel CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential use of rapamycin in HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Synergistic Combinations of the CCR5 Inhibitor VCH-286 with Other Classes of HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Aplaviroc Hydrochloride and Maraviroc for HIV-1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of two CCR5 antagonists, Aplaviroc hydrochloride and Maraviroc, in the context of HIV-1 inhibition. This report synthesizes available experimental data to highlight the performance of these compounds and details the methodologies employed in their evaluation.
Introduction
This compound (GW-873140) and Maraviroc (UK-427,857) are small-molecule antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2] By binding to CCR5, these allosteric inhibitors induce a conformational change in the receptor, thereby preventing the interaction between the viral envelope glycoprotein gp120 and CCR5.[2][3] This blockade of viral entry is a key mechanism in antiretroviral therapy. While both compounds share this mechanism, their development and clinical trajectories have differed, with Maraviroc gaining regulatory approval while the development of Aplaviroc was halted due to safety concerns.[4][5] This guide focuses on a comparative analysis of their in vitro antiviral potency.
In Vitro Efficacy Comparison
The in vitro potencies of Aplaviroc and Maraviroc have been evaluated against various laboratory-adapted strains and primary clinical isolates of HIV-1. The following table summarizes key efficacy data, primarily presented as 50% inhibitory concentrations (IC50) or 90% inhibitory concentrations (IC90/EC90), which represent the concentration of the drug required to inhibit 50% or 90% of viral replication in vitro, respectively.
| Drug | HIV-1 Strain(s) | Assay Type | Cell Line | Potency Metric | Value (nM) |
| This compound | R5-tropic HIV-1Ba-L | Antiviral Assay | PHA-PBMCs | EC50 | 0.7[6] |
| R5-tropic HIV-1Ba-L | Antiviral Assay | PHA-PBMCs | EC90 | 16[6] | |
| R5-tropic HIV-1Ba-L | Antiviral Assay | PHA-PBMCs | EC95 | 25[6] | |
| Multidrug-resistant R5-HIV-1 | Antiviral Assay | - | IC50 | 0.2 - 0.6[6] | |
| Maraviroc | 43 primary R5-tropic HIV-1 isolates | Antiviral Assay | - | Mean IC90 | 2.0[3][7] |
| R5-tropic HIV-1 | Radioligand-binding assay | PBMCs | IC90 | 3.1[8] | |
| Dual-R5X4-tropic HIV-1 | Antiviral Assay | - | - | Can be inhibited by MVC[8] |
Note: The reported values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The in vitro efficacy of CCR5 antagonists is typically determined using cell-based assays that measure the inhibition of HIV-1 replication. A common methodology involves the use of a single-round infectivity assay with pseudotyped viruses.
Single-Round Infectivity Assay Protocol:
-
Cell Culture: Target cells, such as peripheral blood mononuclear cells (PBMCs) or an engineered cell line (e.g., U87 cells expressing CD4 and CCR5), are cultured under standard conditions.[9]
-
Compound Preparation: A serial dilution of the test compound (Aplaviroc or Maraviroc) is prepared in an appropriate solvent and added to the cell cultures.
-
Virus Preparation: Replication-defective HIV-1 particles are generated by co-transfecting producer cells (e.g., HEK 293T) with a plasmid encoding the HIV-1 genome with a reporter gene (e.g., luciferase or green fluorescent protein) in place of the env gene, and a separate plasmid expressing a specific HIV-1 envelope glycoprotein (e.g., from an R5-tropic strain).[10]
-
Infection: The target cells are infected with the pseudotyped virus in the presence of varying concentrations of the test compound.
-
Incubation: The infected cells are incubated for a defined period (e.g., 48-72 hours) to allow for viral entry and expression of the reporter gene.
-
Quantification of Inhibition: The expression of the reporter gene is quantified (e.g., by measuring luminescence or fluorescence). The percentage of inhibition is calculated by comparing the reporter signal in the presence of the drug to the signal in the absence of the drug.
-
Data Analysis: The IC50 or IC90 values are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of HIV-1 entry and inhibition by CCR5 antagonists.
Caption: Workflow for in vitro efficacy testing of HIV-1 entry inhibitors.
Discussion
Both Aplaviroc and Maraviroc demonstrate potent in vitro activity against R5-tropic HIV-1 strains, with inhibitory concentrations in the low nanomolar range.[3][6] Aplaviroc, in some reported assays, shows sub-nanomolar EC50 values.[6] Maraviroc has been extensively characterized against a broad panel of clinical isolates, showing consistent activity.[3][7]
It is important to note that while in vitro efficacy is a critical parameter, it does not solely determine the clinical utility of a drug. The development of Aplaviroc was discontinued due to hepatotoxicity, a factor not predicted by these in vitro antiviral assays.[4]
Cross-resistance studies have shown that some Maraviroc-resistant HIV-1 strains can remain sensitive to Aplaviroc, suggesting differences in their binding sites or mechanisms of inducing conformational changes in the CCR5 receptor.[11][12][13] This highlights the subtle but potentially significant molecular differences between these two antagonists.
Conclusion
References
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aplaviroc - Wikipedia [en.wikipedia.org]
- 6. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Maraviroc: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Maraviroc-Resistant HIV-1 with Narrow Cross-Resistance to Other CCR5 Antagonists Depends on both N-Terminal and Extracellular Loop Domains of Drug-Bound CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Aplaviroc and Vicriviroc: Binding Affinity to the CCR5 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of two prominent CCR5 antagonists, Aplaviroc and Vicriviroc. This document synthesizes experimental data to illuminate the pharmacological profiles of these compounds, offering insights into their therapeutic potential and mechanisms of action.
Both Aplaviroc and Vicriviroc are small-molecule allosteric antagonists of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-tropic HIV-1 into host cells.[1] By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, these drugs induce a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and the receptor, thereby inhibiting viral entry.[2][3] While both drugs showed promise in clinical trials, Aplaviroc's development was halted due to concerns of hepatotoxicity, whereas Vicriviroc's development was also discontinued due to suboptimal efficacy in some trials.[1][4]
Quantitative Comparison of Binding Affinity
The binding affinity of a drug to its target is a critical determinant of its potency and efficacy. For CCR5 antagonists, a higher binding affinity, often indicated by a lower dissociation constant (Kd) or inhibition constant (Ki), generally correlates with more potent antiviral activity. The following table summarizes the available quantitative data on the binding affinities of Aplaviroc and Vicriviroc to the CCR5 receptor.
| Compound | Parameter | Value (nM) | Experimental Method | Reference |
| Vicriviroc | Kd | 0.40 ± 0.02 | Radioligand Binding Assay | [5] |
| Ki | 0.8 | Radioligand Binding Assay | [6] | |
| Aplaviroc | IC50 | 0.2 - 0.6 | Antiviral Assay | [7] |
| Affinity | sub-nM | Radioligand Binding Assay | [5] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the functional strength of an inhibitor, while Kd (dissociation constant) and Ki (inhibition constant) are direct measures of binding affinity. Lower values indicate higher affinity/potency.
Experimental Protocols
The data presented in this guide are derived from a variety of in vitro experimental assays. Understanding the methodologies employed is crucial for interpreting the results accurately.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor. A competitive binding assay format is commonly used to determine the Ki of an unlabeled compound (e.g., Aplaviroc or Vicriviroc) by measuring its ability to displace a radiolabeled ligand from the CCR5 receptor.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the human CCR5 receptor are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled CCR5 ligand (e.g., [3H]SCH-C) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (Aplaviroc or Vicriviroc).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[6][8]
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the intracellular signaling initiated by the natural chemokines that bind to CCR5. CCR5 activation leads to an increase in intracellular calcium concentration ([Ca2+]i).
Protocol:
-
Cell Preparation: Cells expressing CCR5 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the CCR5 antagonist (Aplaviroc or Vicriviroc).
-
Agonist Stimulation: A CCR5 agonist, such as the chemokine RANTES (CCL5), is added to the cells to stimulate the receptor.[9]
-
Signal Detection: The change in fluorescence of the calcium-sensitive dye, which corresponds to the change in [Ca2+]i, is measured using a fluorometer or a flow cytometer.[10][11][12]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified to determine its IC50 value.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, a primary function of chemokine receptors like CCR5.
Protocol:
-
Cell Preparation: A suspension of CCR5-expressing cells is prepared.
-
Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, with the cells placed in the upper chamber and a CCR5-specific chemokine (e.g., MIP-1α or RANTES) in the lower chamber.
-
Antagonist Treatment: The cells are pre-incubated with different concentrations of the CCR5 antagonist.
-
Migration: The chamber is incubated to allow the cells to migrate through a porous membrane separating the two chambers towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a viability assay.[9][13]
-
Data Analysis: The inhibition of cell migration by the antagonist is measured to determine its IC50.
Visualizing the Molecular Interactions and Pathways
To further elucidate the mechanisms of action of Aplaviroc and Vicriviroc, the following diagrams illustrate the CCR5 signaling pathway, a typical experimental workflow, and the comparative binding of these antagonists to the receptor.
Caption: CCR5 Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Comparative Binding of Antagonists.
References
- 1. V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and Vicriviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy [scirp.org]
- 5. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 6. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bu.edu [bu.edu]
- 11. content.abcam.com [content.abcam.com]
- 12. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 13. 4.10. Chemotaxis assay [bio-protocol.org]
Unveiling the Allosteric Antagonism of Aplaviroc on the CCR5 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aplaviroc's allosteric antagonism on the C-C chemokine receptor type 5 (CCR5) with other key antagonists. Supported by experimental data, this document delves into the mechanism of action, binding affinities, and functional inhibition, offering a comprehensive resource for understanding this potent anti-HIV-1 agent.
Aplaviroc (formerly GW-873140) is a small molecule inhibitor of the CCR5 receptor, a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] It functions as a noncompetitive allosteric antagonist, binding to a site on the receptor distinct from the natural ligand binding site.[1][3] This binding event induces a conformational change in CCR5, thereby preventing the interaction of the viral envelope glycoprotein gp120 and inhibiting viral entry.[3][4] While its development was halted due to concerns of hepatotoxicity, the study of Aplaviroc continues to provide valuable insights into the allosteric modulation of G protein-coupled receptors (GPCRs).[5][6]
Comparative Analysis of CCR5 Antagonists
This section presents a quantitative comparison of Aplaviroc with other well-characterized CCR5 antagonists, Maraviroc and Vicriviroc. The data, summarized from multiple in vitro studies, highlights the distinct pharmacological profiles of these compounds.
| Parameter | Aplaviroc | Maraviroc | Vicriviroc | Reference(s) |
| Binding Affinity (Kd) | Sub-nanomolar | 0.18 ± 0.02 nM | 0.40 ± 0.02 nM | [1] |
| Anti-HIV-1 Activity (EC50) | 0.7 nM | Not explicitly found | Not explicitly found | [7] |
| Anti-HIV-1 Activity (IC50) | 0.2 - 0.6 nM | Not explicitly found | Not explicitly found | [7] |
Note: The EC50 and IC50 values can vary depending on the specific HIV-1 strain and the cell type used in the assay.
Mechanism of Allosteric Antagonism
Aplaviroc exerts its antagonistic effect by binding to a hydrophobic pocket located within the transmembrane helices of the CCR5 receptor.[4][8] This binding event is distinct from the interaction site of the natural chemokines, such as CCL5 (RANTES), and the HIV-1 gp120 protein. The binding of Aplaviroc induces a conformational change in the extracellular loops of CCR5, rendering the receptor unrecognizable to gp120 and preventing the fusion of the viral and cellular membranes.[3][4]
Interestingly, the allosteric nature of Aplaviroc's interaction is further highlighted by its differential effect on chemokine binding depending on the receptor's coupling state. Studies have shown that Aplaviroc can enhance the binding of CCL5 to the G protein-uncoupled conformation of CCR5, while it inhibits CCL5 binding to the G protein-coupled, signaling-competent state of the receptor.[1] This demonstrates a complex modulation of receptor function that is characteristic of allosteric ligands.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the allosteric antagonism of Aplaviroc on CCR5.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a ligand to its receptor.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the CCR5 receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.
-
Assay Buffer: A suitable binding buffer is prepared, typically containing 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA, at pH 7.4.
-
Competition Binding: A fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (Aplaviroc, Maraviroc, or Vicriviroc).
-
Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of a ligand to stimulate or inhibit Gq-protein coupled receptor signaling, which results in an increase in intracellular calcium concentration.
Protocol:
-
Cell Culture: Cells stably expressing CCR5 (e.g., CHO-K1 or HEK293 cells) are plated in a 96-well plate and grown to confluency.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the CCR5 antagonist (Aplaviroc) for a specific period.
-
Agonist Stimulation: A CCR5 agonist (e.g., CCL5/RANTES) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: The data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
Protocol:
-
Cell Preparation: A suspension of CCR5-expressing cells (e.g., activated T cells or a specific cell line) is prepared in a chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).
-
Transwell Setup: A Transwell insert with a porous membrane (e.g., 5 µm pores) is placed in a well of a 24-well plate.
-
Antagonist Treatment: The cell suspension is pre-incubated with different concentrations of the CCR5 antagonist (Aplaviroc).
-
Chemoattractant Gradient: A solution containing a CCR5 chemoattractant (e.g., CCL5) is added to the lower chamber of the well.
-
Cell Migration: The treated cell suspension is added to the upper chamber of the Transwell insert. The plate is then incubated for a few hours (e.g., 2-4 hours) at 37°C to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting using a flow cytometer or a luminescence-based cell viability assay.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration to determine the IC50 value.
Conclusion
Aplaviroc stands as a potent allosteric antagonist of the CCR5 receptor, demonstrating high binding affinity and effective inhibition of HIV-1 entry. Its mechanism of action, involving the induction of a conformational change in the receptor that prevents co-receptor function, is a hallmark of allosteric modulation. While its clinical development was discontinued, the detailed characterization of Aplaviroc's interaction with CCR5 has significantly advanced our understanding of GPCR pharmacology and provides a valuable framework for the development of future allosteric modulators for a range of therapeutic targets. The comparative data and experimental protocols presented in this guide offer a robust resource for researchers in the fields of virology, immunology, and drug discovery.
References
- 1. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. daignet.de [daignet.de]
- 6. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Aplaviroc Hydrochloride Against Next-Generation CCR5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation CCR5 inhibitor, Aplaviroc Hydrochloride, with next-generation alternatives. It includes a comprehensive analysis of their performance, supported by experimental data, to inform future research and development in HIV therapeutics.
Introduction to CCR5 Inhibition
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host immune cells, such as T-cells and macrophages.[1][2] The process begins when the viral envelope glycoprotein gp120 binds to the CD4 receptor on the cell surface, triggering a conformational change that allows it to then bind to CCR5.[3][4] This second interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry.[3][4] Small-molecule antagonists that block the interaction between gp120 and CCR5 are therefore a key class of antiretroviral drugs known as entry inhibitors.[5][6]
Aplaviroc was one of the first CCR5 antagonists to enter clinical trials.[7] However, its development was halted due to safety concerns, paving the way for next-generation inhibitors with improved pharmacological profiles.[7][8] This guide benchmarks Aplaviroc against these newer agents: the approved drug Maraviroc, the discontinued but well-studied Vicriviroc, the dual CCR2/CCR5 antagonist Cenicriviroc, and the monoclonal antibody Leronlimab.
Mechanism of Action: Blocking Viral Entry
All the inhibitors discussed function by binding to the CCR5 receptor, thereby preventing its interaction with the viral gp120 protein.[5][9] However, their specific binding sites and modes of action differ.
-
Small-Molecule Allosteric Modulators: Aplaviroc, Maraviroc, Vicriviroc, and Cenicriviroc are small molecules that act as noncompetitive allosteric antagonists.[3][9][10] They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[3][10] This binding induces a conformational change in the extracellular loops of the receptor, which prevents the recognition and binding of gp120, thus inhibiting viral entry.[1][10] Aplaviroc, specifically, is noted to bind to the second extracellular loop (ECL2) of CCR5.[11]
-
Monoclonal Antibody: Leronlimab is a humanized monoclonal antibody that functions as a competitive entry inhibitor.[4] It binds to multiple extracellular regions of the CCR5 receptor, physically blocking the gp120 binding site without significantly altering the receptor's conformation or interfering with its natural chemokine activity.[4][12]
Below is a diagram illustrating the CCR5-mediated HIV entry pathway and the mechanism of its inhibition.
Comparative Efficacy and Potency
The following tables summarize the quantitative data on the antiviral potency and efficacy of Aplaviroc and the selected next-generation CCR5 inhibitors.
Table 1: In Vitro Antiviral Potency
| Inhibitor | Target Virus Strains | IC50 (nM) | EC90 (nM) | Data Source |
| Aplaviroc | HIV-1Ba-L, HIV-1JRFL, HIV-1MOKW | 0.1 - 0.4 | 16 (for HIV-1Ba-L) | [13][14][15] |
| Maraviroc | HIVBAL | - | 1 | [16] |
| Vicriviroc | R5-tropic HIV-1 | < 1 (for chemotaxis inhibition) | - | [17] |
| Cenicriviroc | HIV-1 | - | - | Data not readily available in searches |
| Leronlimab | CCR5 tropic HIV-1 | - | - | Inhibits at concentrations that do not antagonize natural CCR5 activity[4] |
IC50: Half maximal inhibitory concentration. EC90: 90% effective concentration.
Table 2: Binding Affinity and Clinical Efficacy
| Inhibitor | Binding Affinity (Kd, nM) | Key Clinical Trial Outcome | Data Source |
| Aplaviroc | 2.9 ± 1.0 | Mean 1.66 log10 decline in HIV-1 RNA after 10 days of monotherapy (600 mg BID).[18] | [14] |
| Maraviroc | - | 45% of patients achieved viral load <50 copies/mL at 48 weeks (twice-daily dose).[5] | [5] |
| Vicriviroc | Higher affinity than SCH-C | Mean HIV RNA decline ≥ 1.5 log10 in a 14-day monotherapy trial.[3] | [17][19] |
| Cenicriviroc | - | 73% achieved viral load <50 copies/mL at 24 weeks (200 mg dose).[20] | [20][21] |
| Leronlimab | - | 81% of treatment-experienced patients achieved viral load <50 cp/mL in a pivotal trial.[4] | [4] |
Kd: Dissociation constant. BID: Twice daily.
Safety and Tolerability Profile
A critical differentiator among CCR5 inhibitors is their safety profile, particularly concerning hepatotoxicity.
-
Aplaviroc: The clinical development of Aplaviroc was terminated due to severe, idiosyncratic hepatotoxicity.[8][18][22] In phase IIb studies, grade 2 or higher elevations in alanine aminotransferase (ALT) were observed in 6.0% of Aplaviroc recipients compared to 3.6% in the control group.[18][22] One patient experienced severe hepatic cytolysis attributed to the drug.[18][22] This liver toxicity is believed to be intrinsic to the molecule rather than a class effect of CCR5 antagonists.[18][23]
-
Maraviroc: While a boxed warning for hepatotoxicity exists on its label, the incidence in clinical trials was low.[23] An analysis of pivotal trials showed an incidence of grade 3 and 4 adverse liver events of 3.5 per 100 patient-years in the twice-daily group, compared to 5.3 in the placebo group, suggesting no significant signal for hepatotoxicity.[18]
-
Vicriviroc: Phase II studies did not report significant differences in liver enzyme levels, suggesting a better safety profile than Aplaviroc.[18] However, its development for HIV was also discontinued, though for not meeting primary efficacy endpoints in late-stage trials for treatment-experienced patients.[3]
-
Cenicriviroc: This dual CCR2/CCR5 antagonist has been generally well-tolerated in clinical trials for both HIV and non-alcoholic steatohepatitis (NASH).[20][24] Its anti-inflammatory effect via CCR2 inhibition may offer additional benefits.[21]
-
Leronlimab: As a monoclonal antibody, Leronlimab has shown a favorable safety profile in trials involving over 760 patients, with no serious adverse events related to the agent reported.[25]
Experimental Protocols and Workflows
The evaluation of CCR5 inhibitors involves a standardized series of in vitro and in vivo assays to determine potency, efficacy, and safety.
Key Experimental Methodologies:
-
Antiviral Activity Assay (PHA-PBMC):
-
Objective: To determine the concentration of the inhibitor required to block HIV-1 replication in primary human cells.
-
Protocol:
-
Phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs) from healthy donors are used as target cells.
-
Cells are infected with a known R5-tropic HIV-1 strain (e.g., HIV-1Ba-L) in the presence of serial dilutions of the CCR5 inhibitor.
-
After a set incubation period (e.g., 7 days), the level of viral replication is quantified by measuring the concentration of p24 antigen in the culture supernatant using an ELISA.
-
The 50% effective concentration (EC50) or 90% effective concentration (EC90) is calculated by plotting the percentage of inhibition against the drug concentration.[15]
-
-
-
Receptor Binding Assay:
-
Objective: To measure the affinity of the inhibitor for the CCR5 receptor.
-
Protocol:
-
Cell membranes from a cell line engineered to express high levels of human CCR5 are prepared.
-
The membranes are incubated with a radiolabeled natural ligand of CCR5 (e.g., MIP-1β) and varying concentrations of the inhibitor.
-
The amount of bound radioligand is measured after separating the bound from the free ligand.
-
The 50% inhibitory concentration (IC50) for ligand binding is determined, which can be used to calculate the binding affinity (Ki or Kd).
-
-
-
Chemotaxis Assay:
-
Objective: To confirm that the inhibitor acts as a functional antagonist of the CCR5 receptor by blocking chemokine-induced cell migration.
-
Protocol:
-
A cell line expressing human CCR5 is placed in the upper chamber of a transwell plate.
-
The lower chamber contains a chemokine that binds to CCR5 (e.g., MIP-1α or RANTES).
-
The test compound is added to the upper chamber with the cells.
-
After incubation, the number of cells that have migrated to the lower chamber is quantified.
-
Potent antagonists will inhibit this chemokine-mediated migration.[17][19]
-
-
The diagram below illustrates a typical workflow for the preclinical and clinical evaluation of a novel CCR5 inhibitor.
Conclusion
The journey from Aplaviroc to next-generation CCR5 inhibitors illustrates a significant evolution in HIV drug development, marked by a crucial shift towards improved safety and diverse mechanisms of action. While Aplaviroc demonstrated potent in vitro activity, its clinical failure due to hepatotoxicity underscored the importance of the therapeutic window.[18][22]
Next-generation agents have largely overcome this critical safety hurdle. Maraviroc became the first approved drug in this class, establishing a new standard for efficacy and safety.[2][5] Cenicriviroc introduced a dual-antagonist approach, targeting both CCR5 and CCR2, which may offer added anti-inflammatory benefits.[20][21] Leronlimab represents a different modality altogether—a monoclonal antibody with a distinct binding mechanism and a promising safety profile that allows for less frequent dosing.[4]
For researchers and drug developers, the story of CCR5 inhibitors provides valuable lessons. It highlights the necessity of rigorous preclinical toxicology, the potential for molecule-specific (not class-specific) toxicities, and the opportunity to innovate beyond small molecules to antibodies and other biologics. The continued exploration of this critical HIV target remains a promising avenue for developing more effective, safer, and more convenient antiretroviral therapies.
References
- 1. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 2. CCR5 inhibitors: Emerging promising HIV therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vicriviroc - Wikipedia [en.wikipedia.org]
- 4. Leronlimab - Wikipedia [en.wikipedia.org]
- 5. Maraviroc - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Maraviroc: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aplaviroc - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. academic.oup.com [academic.oup.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Cenicriviroc - Wikipedia [en.wikipedia.org]
- 22. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Maraviroc - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Cenicriviroc was well-tolerated but did not outperform placebo across all endpoints | MDedge [mdedge.com]
- 25. aacrjournals.org [aacrjournals.org]
studies on the cross-reactivity of Aplaviroc with other chemokine receptors
Aplaviroc, an investigational CCR5 antagonist, demonstrated high potency for its intended target, the human C-C chemokine receptor 5 (CCR5). However, a comprehensive analysis of its cross-reactivity with other chemokine receptors remains largely unavailable in publicly accessible scientific literature. This guide synthesizes the existing knowledge on Aplaviroc's interaction with CCR5 and explores the context of its selectivity based on available research.
Developed for the treatment of HIV-1 infection, Aplaviroc functions as a noncompetitive allosteric antagonist of the CCR5 co-receptor, a critical pathway for the entry of R5-tropic HIV-1 into host cells.[1] In vitro studies confirmed its high-affinity binding to human CCR5, exhibiting potent anti-HIV-1 activity at subnanomolar concentrations.[2] Despite its promising initial results, the clinical development of Aplaviroc was terminated due to concerns of idiosyncratic hepatotoxicity.[2]
Comparison with Alternatives: Limited Cross-Reactivity Data
Ideally, a comparative analysis would involve a detailed table of Aplaviroc's binding affinities (Ki) or functional inhibition (IC50) against a panel of chemokine receptors, such as CCR1, CCR2, CCR3, CCR4, and CXCR4. This would allow for a quantitative assessment of its selectivity profile. Unfortunately, extensive searches of scientific databases and publications did not yield specific studies that have systematically evaluated the cross-reactivity of Aplaviroc across a broad range of chemokine receptors.
While some studies on other CCR5 antagonists, such as TAK-779, have explored their selectivity against other chemokine receptors, similar comprehensive data for Aplaviroc has not been published. This lack of publicly available information prevents a direct quantitative comparison of Aplaviroc's off-target activities with other CCR5 inhibitors like Maraviroc or Vicriviroc.
What the Data Shows: High Affinity for CCR5
Existing research overwhelmingly points to Aplaviroc's potent and specific interaction with CCR5. This is supported by:
-
Mechanism of Action: Aplaviroc is characterized as a novel CCR5 receptor antagonist that binds specifically to human CCR5.[1]
-
Antiviral Activity: Its potent anti-human immunodeficiency virus activity is demonstrated in the subnanomolar range, indicating a strong interaction with its primary target.[2]
The following table summarizes the known activity of Aplaviroc, which is primarily focused on its interaction with CCR5.
| Target Receptor | Metric | Value | Reference |
| CCR5 | Anti-HIV-1 Activity (in vitro) | Subnanomolar range | [2] |
Experimental Methodologies
The primary methods used to characterize the interaction of Aplaviroc with CCR5 in the available literature include:
Anti-HIV-1 Activity Assays
-
Principle: These assays measure the ability of a compound to inhibit HIV-1 replication in cell culture. The concentration of the compound that inhibits viral replication by 50% (IC50) is determined.
-
General Protocol:
-
Peripheral blood mononuclear cells (PBMCs) or a susceptible cell line are cultured.
-
Cells are infected with a known amount of R5-tropic HIV-1.
-
Varying concentrations of Aplaviroc are added to the cell cultures.
-
After a specific incubation period, the amount of viral replication is quantified, typically by measuring the level of the p24 antigen, a viral core protein.
-
The IC50 value is calculated from the dose-response curve.
-
Visualizing the Mechanism of Action
To understand Aplaviroc's role, it is helpful to visualize the CCR5 signaling pathway and its inhibition.
Figure 1: Aplaviroc's Inhibition of the CCR5 Pathway. This diagram illustrates the normal binding of HIV-1 and chemokines to the CCR5 co-receptor, leading to intracellular signaling. Aplaviroc acts as an antagonist, blocking this interaction.
Conclusion
While Aplaviroc was a potent and specific antagonist of the CCR5 receptor, a critical limitation in the publicly available data is the absence of comprehensive cross-reactivity studies against other chemokine receptors. The termination of its clinical development likely curtailed further investigations into its broader selectivity profile. For researchers and drug development professionals, this highlights the importance of early and thorough off-target screening to fully characterize the safety and selectivity of new chemical entities. Without specific data on Aplaviroc's activity at other chemokine receptors, a complete comparative analysis remains elusive.
References
Safety Operating Guide
Safe Disposal of Aplaviroc Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Aplaviroc Hydrochloride, a CCR5 antagonist. Due to the discontinuation of its clinical development because of concerns over liver toxicity, this compound should be handled with caution. In the absence of a specific hazardous waste classification, it is prudent to manage it as a hazardous pharmaceutical waste to ensure the highest safety standards.
Waste Classification and Handling
Proper disposal begins with the correct classification of the waste. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.
-
Hazardous Pharmaceutical Waste : This category includes drugs that are toxic, corrosive, reactive, or ignitable. The U.S. Environmental Protection Agency (EPA) regulates this waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Hazardous pharmaceutical waste is typically collected in black containers clearly labeled "hazardous waste pharmaceuticals."[1]
-
Non-Hazardous Pharmaceutical Waste : These are medications that do not meet the EPA's criteria for hazardous waste.[3] However, even non-hazardous pharmaceutical waste requires proper disposal to prevent environmental contamination and should not be disposed of in regular trash or down the drain.[2][4][5] Non-hazardous pharmaceutical waste is generally collected in blue containers.[1]
Given the hepatotoxicity associated with Aplaviroc, it is recommended to handle it as hazardous pharmaceutical waste unless a formal assessment by an environmental health and safety professional determines otherwise.
Disposal Procedures for this compound (as Hazardous Waste)
The following table outlines the procedural steps for the proper disposal of this compound, assuming it is classified as hazardous.
| Step | Action | Key Considerations |
| 1. Segregation | Segregate this compound waste from all other waste streams at the point of generation. | Do not mix with non-hazardous waste, sharps waste, or regular trash.[5] Use dedicated, clearly labeled black containers for hazardous pharmaceutical waste.[1] |
| 2. Containerization | Place the waste in a designated, leak-proof, and properly labeled hazardous waste container. | The container should be compatible with the chemical properties of this compound. Ensure the container is kept closed except when adding waste. |
| 3. Labeling | Clearly label the container with "Hazardous Waste - Pharmaceuticals" and include the name "this compound." | Proper labeling is crucial for identification and safe handling by waste management personnel. |
| 4. Storage | Store the waste container in a secure, designated area away from general laboratory traffic. | The storage area should be well-ventilated and have secondary containment to prevent spills. |
| 5. Arrange for Pickup | Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup. | Do not attempt to dispose of the waste through municipal trash or sewer systems.[2] |
| 6. Documentation | Maintain a hazardous waste manifest, which is a legal document that tracks the waste from generation to its final disposal. | This documentation is required by the EPA and ensures a proper "cradle-to-grave" management of the hazardous waste.[1] |
| 7. Final Disposal | The licensed hazardous waste vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF), where it will typically be incinerated at high temperatures.[1] | Incineration is the preferred method for destroying pharmaceutical waste to prevent environmental contamination. |
Alternative Disposal Procedure (If Classified as Non-Hazardous)
If a qualified professional deems this compound to be non-hazardous, the following procedure should be followed.
| Step | Action | Key Considerations |
| 1. Segregation | Segregate the non-hazardous pharmaceutical waste in a designated blue container.[1][5] | Do not mix with hazardous waste or regular trash.[5] |
| 2. Containerization | Use a designated, clearly marked container for non-hazardous pharmaceutical waste. | The container should be securely sealed to prevent spills. |
| 3. Labeling | Label the container as "Non-Hazardous Pharmaceutical Waste for Incineration." | Clear labeling prevents improper disposal. |
| 4. Disposal Vendor | Arrange for disposal through a licensed medical waste or pharmaceutical waste vendor. | Many states and localities prohibit the landfilling of non-hazardous pharmaceutical waste and recommend incineration.[4][6] |
| 5. Documentation | Obtain and retain a certificate of destruction from the disposal vendor. | This provides a record of proper disposal. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 3. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 6. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
Essential Safety and Logistical Information for Handling Aplaviroc Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Aplaviroc Hydrochloride. As a potent CCR5 antagonist investigated for antiviral properties, meticulous adherence to safety procedures is paramount to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier in preventing exposure to potent pharmaceutical compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Ventilated Balance Enclosure or Fume Hood | Double Nitrile Gloves | Disposable, fluid-resistant gown | Safety Goggles and Face Shield | NIOSH-approved N95 or higher respirator |
| Solution Preparation | Chemical Fume Hood | Double Nitrile Gloves | Disposable, fluid-resistant gown | Safety Goggles | Recommended if not in a fume hood |
| In Vitro/In Vivo Administration | Biosafety Cabinet (BSC) or Fume Hood | Nitrile Gloves | Lab Coat or disposable gown | Safety Glasses | Not generally required within BSC/fume hood |
| Waste Disposal | N/A | Heavy-duty Nitrile Gloves | Lab Coat or disposable gown | Safety Goggles | Recommended if splashes are possible |
| Spill Cleanup | N/A | Double, heavy-duty Nitrile Gloves | Disposable, fluid-resistant gown | Safety Goggles and Face Shield | NIOSH-approved respirator with appropriate cartridges |
Experimental Protocols: Safe Handling Procedures
Adherence to standardized protocols is essential when working with potent compounds. The following are general procedural steps for safely handling this compound in a laboratory setting.
1. Preparation and Weighing of this compound Powder:
-
All manipulations of powdered this compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Wear double nitrile gloves, a disposable gown, and safety goggles. For larger quantities, a face shield is also recommended.
-
Use dedicated spatulas and weighing papers.
-
Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) after each use.
2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Wear nitrile gloves, a lab coat, and safety glasses.
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
3. General Laboratory Practices:
-
Access to areas where this compound is handled should be restricted to authorized personnel.
-
Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Remove lab coats and other PPE before leaving the laboratory to prevent cross-contamination.
Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of the compound, from receipt to disposal, is critical for safety and compliance.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Maintain an accurate inventory of the compound.
Waste Disposal:
-
All waste contaminated with this compound, including gloves, gowns, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.[1]
-
Collect solid waste in a designated, labeled, and sealed hazardous waste container.
-
Liquid waste should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour down the drain.[2][3]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[1][4]
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Wear appropriate PPE, including double gloves, a disposable gown, safety goggles, a face shield, and a respirator.
-
For small powder spills, gently cover with damp paper towels to avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., spill pillows or vermiculite).
-
Clean the spill area with an appropriate deactivating solution or soap and water.
-
Collect all cleanup materials in a sealed container for disposal as hazardous waste.
Visual Guidance: Diagrams for Safety and Workflow
To further clarify safety procedures, the following diagrams illustrate key concepts in handling potent compounds.
Caption: Hierarchy of controls for managing exposure to this compound.
Caption: Standard workflow for donning and doffing Personal Protective Equipment.
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. Managing laboratory waste from HIV-related molecular testing: Lessons learned from African countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
